molecular formula C10H17Cl2N3 B3108575 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride CAS No. 166954-05-8

1-(2-Methylpyridin-4-yl)piperazine dihydrochloride

Cat. No.: B3108575
CAS No.: 166954-05-8
M. Wt: 250.17 g/mol
InChI Key: QKOMXRMWAZGXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpyridin-4-yl)piperazine dihydrochloride (CAS 166954-05-8) is a chemical building block of significant interest in medicinal chemistry, particularly in the development of therapeutics for neurodegenerative diseases. It serves as a key synthetic intermediate for potent and selective inhibitors of human neuronal nitric oxide synthase (hnNOS) . nNOS is a critical enzyme responsible for producing nitric oxide (NO), a key neurotransmitter; its overproduction is implicated in the pathology of several chronic neurological conditions, including Alzheimer's disease, Parkinson's disease, and stroke . Researchers utilize this dihydrochloride salt to construct advanced inhibitor molecules that demonstrate excellent potency, high selectivity over other NOS isoforms (eNOS and iNOS), and improved permeability across the blood-brain barrier (BBB), a major challenge in central nervous system (CNS) drug development . The compound is offered as the dihydrochloride salt to enhance its stability and solubility. With a molecular formula of C10H17Cl2N3 and a molecular weight of 250.17 g/mol, it is supplied as a solid for research purposes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methylpyridin-4-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13;;/h2-3,8,11H,4-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOMXRMWAZGXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Therapeutic Potential of 1-(2-Methylpyridin-4-yl)piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Significance of the 1-(2-Methylpyridin-4-yl)piperazine Scaffold

The quest for novel therapeutics targeting complex neurological and psychiatric disorders has led to an intensified focus on privileged scaffolds – molecular frameworks that demonstrate a propensity for binding to multiple biological targets. Among these, the piperazine moiety is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs for conditions ranging from psychoses to allergies.[1][2][3] This guide delves into the therapeutic potential of a specific, highly promising class of piperazine derivatives: those substituted with a 2-methylpyridin-4-yl group.

The 1-(2-Methylpyridin-4-yl)piperazine core represents a strategic convergence of structural features. The piperazine ring offers a conformationally flexible yet constrained linker, while the pyridine component introduces a bioisosteric equivalent of a phenyl ring with a distinct electronic profile and potential for specific hydrogen bonding interactions. This unique combination has positioned these derivatives as potent modulators of key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways, which are critically implicated in the pathophysiology of depression, anxiety, and schizophrenia.[4][5][6]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic promise of 1-(2-Methylpyridin-4-yl)piperazine derivatives. We will explore their multimodal mechanism of action, elucidate the structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their synthesis, in vitro characterization, and in vivo evaluation.

Multimodal Mechanism of Action: A Symphony of Serotonin and Dopamine Receptor Modulation

The primary therapeutic value of 1-(2-Methylpyridin-4-yl)piperazine derivatives lies in their ability to act as potent ligands for both serotonin and dopamine receptors. Specifically, they often exhibit a desirable "atypical" antipsychotic profile, characterized by high affinity for the serotonin 5-HT1A and dopamine D2 receptors.[7][8]

Serotonin 5-HT1A Receptor Agonism: The Anxiolytic and Antidepressant Component

Many derivatives of this class act as agonists or partial agonists at the 5-HT1A receptor.[9] These receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.[10] Their activation leads to a cascade of downstream signaling events with significant therapeutic implications:

  • Inhibition of Adenylyl Cyclase: Agonist binding to the 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.[10]

  • Modulation of Ion Channels: Activation of 5-HT1A receptors can open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing.

  • Neuroprotective and Neurogenic Effects: 5-HT1A receptor agonism has been shown to activate pro-survival signaling pathways, such as the Akt and ERK pathways, conferring neuroprotective effects.[12][13] Furthermore, stimulation of these receptors can promote adult neurogenesis, a process implicated in the mechanism of action of antidepressants.[12]

The net effect of 5-HT1A agonism, particularly at postsynaptic receptors in brain regions like the hippocampus and cortex, is a reduction in anxiety and depressive-like behaviors.[13]

Dopamine D2 Receptor Antagonism: The Antipsychotic Component

A crucial aspect of the therapeutic profile of these compounds is their ability to act as antagonists at the dopamine D2 receptor.[4][14] D2 receptors are also GPCRs coupled to Gi/o proteins, and their blockade is a cornerstone of antipsychotic therapy.[4][14] The mechanism of action of D2 receptor antagonists involves:

  • Blocking Dopamine Signaling: These compounds competitively bind to D2 receptors, preventing the endogenous ligand, dopamine, from activating them.[14] This is particularly relevant in conditions like schizophrenia, which are associated with hyperactive dopaminergic signaling in certain brain regions.[14]

  • Regulation of Downstream Pathways: By blocking D2 receptors, these derivatives prevent the dopamine-induced inhibition of adenylyl cyclase, thereby modulating cAMP and PKA signaling.[15] They also influence other signaling pathways, including those involving β-arrestin.[15]

The antagonism of D2 receptors is primarily responsible for the alleviation of the positive symptoms of psychosis, such as hallucinations and delusions.[14] The combination of 5-HT1A agonism and D2 antagonism is a hallmark of many "atypical" antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.

Structure-Activity Relationship (SAR): Guiding Principles for Rational Drug Design

The pharmacological profile of 1-(2-Methylpyridin-4-yl)piperazine derivatives can be finely tuned through systematic structural modifications. Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • The Pyridine Moiety: The position and nature of substituents on the pyridine ring are critical. The 2-methyl group can influence both steric and electronic properties, potentially enhancing binding affinity and selectivity.

  • The Piperazine Core: The piperazine ring serves as a versatile linker. Its conformational flexibility allows it to adopt an optimal orientation within the receptor binding pocket.

  • Substituents on the Piperazine Nitrogen: The nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of activity. Often, this position is occupied by an aryl or heteroaryl group, connected by an alkyl chain. The length and nature of this linker, as well as the substitution pattern on the terminal aromatic ring, significantly impact the affinity for 5-HT1A and D2 receptors. For instance, the presence of electron-withdrawing groups on the terminal phenyl ring can influence receptor affinity.

Compound Modification 5-HT1A Ki (nM) D2 Ki (nM) Reference
A Phenyl group on piperazine2.1312.2[7]
B 2-Methoxyphenyl on piperazine5.12.7[16]
C 2,3-Dichlorophenyl on piperazine4.3Not reported[16]
D Naphthyl on piperazinePotentModerate[17]
E Pyridinyl on piperazineModerateLow[17]

This table presents representative data for arylpiperazine derivatives to illustrate general SAR trends. Specific values for 1-(2-Methylpyridin-4-yl)piperazine derivatives will vary.

Experimental Protocols: A Practical Guide to Compound Evaluation

This section provides detailed, step-by-step methodologies for the synthesis and pharmacological evaluation of 1-(2-Methylpyridin-4-yl)piperazine derivatives.

Synthesis of the 1-(2-Methylpyridin-4-yl)piperazine Core

A common synthetic route involves the nucleophilic aromatic substitution of a suitably activated pyridine derivative with piperazine.

Protocol 1: Synthesis of 1-(2-Methylpyridin-4-yl)piperazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-2-methylpyridine (1.0 eq), piperazine (2.0 eq), and a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure 1-(2-Methylpyridin-4-yl)piperazine.

In Vitro Characterization: Assessing Receptor Affinity and Functional Activity

Protocol 2: Radioligand Binding Assay for 5-HT1A and D2 Receptors

This assay determines the binding affinity (Ki) of the test compounds for the target receptors.

  • Membrane Preparation: Utilize commercially available cell membranes from cell lines stably expressing human recombinant 5-HT1A or D2 receptors, or prepare them from appropriate brain tissue (e.g., hippocampus for 5-HT1A, striatum for D2).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 for 5-HT1A).

  • Radioligand Selection:

    • For 5-HT1A receptors: [³H]8-OH-DPAT (agonist radioligand).

    • For D2 receptors: [³H]Spiperone or [³H]Raclopride (antagonist radioligands).

  • Assay Procedure (96-well plate format):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin for 5-HT1A, 10 µM haloperidol for D2).

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: [³⁵S]GTPγS Binding Assay for Functional Activity at 5-HT1A Receptors

This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the GPCR.[18]

  • Membrane and Buffer Preparation: Use the same membrane preparation as for the binding assay. The assay buffer will typically contain GDP (e.g., 10 µM) to allow for agonist-stimulated [³⁵S]GTPγS binding.[19]

  • Assay Procedure (96-well plate format):

    • Basal Binding: Add membranes, [³⁵S]GTPγS, and assay buffer.

    • Agonist-stimulated Binding: Add membranes, [³⁵S]GTPγS, assay buffer, and varying concentrations of the test compound.

    • Non-specific Binding: Add membranes, assay buffer, and a high concentration of non-labeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate and filter as described for the radioligand binding assay.

  • Scintillation Counting: Measure the incorporated [³⁵S]GTPγS.

  • Data Analysis: Plot the stimulated binding (as a percentage over basal) against the log concentration of the test compound. An increase in binding indicates agonism, from which an EC50 (potency) and Emax (efficacy) can be determined.

In Vivo Evaluation: Assessing Neurochemical and Behavioral Effects

Protocol 4: In Vivo Microdialysis for Measuring Extracellular Dopamine and Serotonin

This technique allows for the in vivo monitoring of neurotransmitter levels in specific brain regions of freely moving animals.[11][20]

  • Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens). Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

  • Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

  • Drug Administration: Administer the test compound (e.g., intraperitoneally or subcutaneously) and continue collecting dialysate samples to measure the drug-induced changes in neurotransmitter levels.

  • Analysis by HPLC-ECD: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[13]

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time.

Protocol 5: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used behavioral model to screen for potential antidepressant drugs.[12]

  • Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the animal (e.g., mouse or rat) cannot touch the bottom or escape.

  • Procedure (for rats):

    • Day 1 (Pre-test): Place the rat in the cylinder for a 15-minute swim session. This is to induce a state of immobility on the test day.

    • Day 2 (Test): Administer the test compound or vehicle. After a specified pretreatment time (e.g., 60 minutes), place the rat back in the cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water) during the 5-minute test session.

  • Data Analysis: Compare the immobility time of the drug-treated group with the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualizations: Pathways and Workflows

Signaling Pathways

Signaling_Pathways cluster_5HT1A 5-HT1A Receptor Agonism cluster_D2 Dopamine D2 Receptor Antagonism Compound_5HT1A 1-(2-Methylpyridin-4-yl)piperazine Derivative (Agonist) Receptor_5HT1A 5-HT1A Receptor Compound_5HT1A->Receptor_5HT1A G_Protein_i Gi/o Protein Receptor_5HT1A->G_Protein_i AC_inhib Adenylyl Cyclase (Inhibition) G_Protein_i->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_dec ↓ PKA Activity cAMP_dec->PKA_dec Therapeutic_Effect_Anx Anxiolytic & Antidepressant Effects PKA_dec->Therapeutic_Effect_Anx Compound_D2 1-(2-Methylpyridin-4-yl)piperazine Derivative (Antagonist) Receptor_D2 D2 Receptor Compound_D2->Receptor_D2 G_Protein_i2 Gi/o Protein Receptor_D2->G_Protein_i2 Dopamine Dopamine Dopamine->Receptor_D2 AC_inhib2 Adenylyl Cyclase (Inhibition) G_Protein_i2->AC_inhib2 Therapeutic_Effect_Psy Antipsychotic Effects (Reduction of positive symptoms) AC_inhib2->Therapeutic_Effect_Psy

Caption: Dual-action mechanism of 1-(2-Methylpyridin-4-yl)piperazine derivatives.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes & Assay Buffer start->prep plate Plate Assay Components: - Total Binding - Non-specific Binding - Competition Binding prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration to Separate Bound & Free Ligand incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 & Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery surgery->recovery probe Insert Microdialysis Probe recovery->probe perfuse Perfuse with aCSF & Stabilize probe->perfuse collect_base Collect Baseline Dialysate Samples perfuse->collect_base administer Administer Test Compound collect_base->administer collect_post Collect Post-Dose Dialysate Samples administer->collect_post hplc Analyze Samples via HPLC-ECD collect_post->hplc analyze Data Analysis: Calculate % Change from Baseline hplc->analyze end End analyze->end

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

The 1-(2-Methylpyridin-4-yl)piperazine scaffold represents a highly promising platform for the development of novel therapeutics for a range of CNS disorders. Their ability to simultaneously modulate serotonin 5-HT1A and dopamine D2 receptors provides a powerful mechanism for addressing the complex neurochemical imbalances underlying conditions such as schizophrenia, depression, and anxiety. The structure-activity relationships within this chemical class offer a clear path for medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial synthesis and in vitro characterization to in vivo assessment of their neurochemical and behavioral effects. As our understanding of the intricate neurobiology of psychiatric and neurological diseases deepens, the rational design and development of multimodal ligands based on scaffolds like 1-(2-Methylpyridin-4-yl)piperazine will be paramount in delivering the next generation of safer and more effective treatments.

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The Pyridinylpiperazine Scaffold: A Technical Guide to 1-(2-Methylpyridin-4-yl)piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Position of Piperazine in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, earning them the designation of "privileged scaffolds." The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a structure.[1][2][3] Its prevalence in clinically successful drugs stems from a unique combination of properties: the two nitrogen atoms provide handles for synthetic diversification, improve aqueous solubility and oral bioavailability, and can engage in crucial hydrogen bonding interactions with biological targets.[1][2]

When fused with an aromatic system, the resulting arylpiperazine motif becomes a powerful tool for targeting a vast array of proteins. Among these, pyridinylpiperazines—where the aryl group is a pyridine ring—are of particular interest. The pyridine nitrogen introduces an additional hydrogen bond acceptor and modulates the electronic properties of the scaffold, making it a versatile component in the design of agents targeting protein kinases and central nervous system (CNS) receptors.[4][5][6][7]

This guide provides an in-depth technical review of the 1-(2-Methylpyridin-4-yl)piperazine core. We will explore its synthesis, delve into its applications in key therapeutic areas, analyze its structure-activity relationships, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.

Synthesis of the Core Scaffold: A Robust and Scalable Approach

The construction of the 1-(2-Methylpyridin-4-yl)piperazine scaffold is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This well-established transformation involves the displacement of a leaving group (typically a halide) on the pyridine ring by the nucleophilic nitrogen of piperazine. The electron-withdrawing nature of the pyridine ring nitrogen atom facilitates this reaction, particularly when the leaving group is positioned at the 4-position.

The general workflow involves reacting 4-chloro-2-methylpyridine with a mono-protected piperazine, such as 1-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group ensures mono-arylation and can be readily removed under acidic conditions to yield the desired core scaffold, which is then available for further derivatization at the N4 position.

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Deprotection start_A 4-Chloro-2-methylpyridine intermediate tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate start_A->intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start_B 1-Boc-piperazine start_B->intermediate intermediate_2 tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate final_product 1-(2-Methylpyridin-4-yl)piperazine intermediate_2->final_product Acid (e.g., HCl or TFA) Solvent (e.g., Dioxane) G Conceptual Binding of a Pyridinylpiperazine Kinase Inhibitor cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_residue Aspartate (DFG Motif) solvent_front Solvent-Exposed Region hinge_binder Hinge-Binding Moiety hinge_binder->hinge H-Bonds linker Linker hinge_binder->linker piperazine Piperazine linker->piperazine piperazine->d_residue Salt Bridge (Ionic Interaction) pyridine Pyridinyl Group piperazine->pyridine pyridine->solvent_front Solvent Interaction

Sources

Molecular weight and formula of 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Physicochemical Profile

Executive Summary

1-(2-Methylpyridin-4-yl)piperazine dihydrochloride is a high-value heterocyclic building block used extensively in medicinal chemistry. Structurally, it consists of a piperazine ring attached to the C4 position of a 2-methylpyridine scaffold. This specific substitution pattern renders it a "privileged structure" in drug discovery, particularly for kinase inhibitors (targeting Src/Abl pathways) and G-Protein Coupled Receptor (GPCR) ligands. The dihydrochloride salt form is preferred for its enhanced crystallinity, water solubility, and shelf-stability compared to the hygroscopic free base.

Chemical Identity Table
PropertySpecification
Chemical Name 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride
CAS Registry Number 166954-05-8 (General/Salt)
Molecular Formula (Salt)

(or

)
Molecular Weight (Salt) 250.17 g/mol
Molecular Formula (Base)

Molecular Weight (Base) 177.25 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol
Stoichiometry 1:2 (Base : HCl)

Structural Analysis & Connectivity

The molecule features two distinct basic nitrogen centers within the piperazine ring and one less basic nitrogen in the pyridine ring. In the dihydrochloride salt, the two most basic nitrogens (the secondary amine of the piperazine and the pyridine nitrogen or the tertiary piperazine nitrogen depending on solvation) are protonated.

Structural Diagram (Graphviz)

ChemicalStructure Figure 1: Structural Connectivity and Salt Formation Sites Pyridine 2-Methylpyridine Core Methyl Methyl Group (C2 Position) Pyridine->Methyl C2-C Bond Piperazine Piperazine Ring (C4 Position) Pyridine->Piperazine C4-N1 Bond (SNAr Linkage) HCl2 HCl Pyridine->HCl2 Ionic Interaction (Pyridine N) HCl1 HCl Piperazine->HCl1 Ionic Interaction (Secondary Amine)

Synthesis & Manufacturing Protocol

The synthesis typically employs a Nucleophilic Aromatic Substitution (SNAr) strategy. The electron-deficient nature of the pyridine ring (enhanced by the nitrogen heteroatom) allows the 4-chloro substituent to be displaced by the nucleophilic nitrogen of piperazine.

Step-by-Step Methodology
  • Reagents:

    • Substrate: 4-Chloro-2-methylpyridine (1.0 eq).

    • Nucleophile: Piperazine (anhydrous, 3.0–5.0 eq). Note: Excess piperazine prevents bis-alkylation.

    • Solvent: n-Butanol or Toluene (high boiling point required).

    • Base: Potassium Carbonate (

      
      ) or Triethylamine (optional if excess piperazine is used).
      
  • Reaction Conditions:

    • Heat the mixture to reflux (110–120°C) for 12–24 hours under an inert atmosphere (

      
      ).
      
    • Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS (

      
      ).
      
  • Workup & Isolation (Free Base):

    • Cool to room temperature.[1]

    • Evaporate solvent under reduced pressure.

    • Partition residue between Water and Dichloromethane (DCM).

    • Extract aqueous layer with DCM (3x).

    • Dry combined organics over

      
      , filter, and concentrate.[2][3]
      
  • Salt Formation (Dihydrochloride):

    • Dissolve the crude oil (free base) in minimal Ethanol or Methanol.

    • Cool to 0°C in an ice bath.

    • Dropwise add 4M HCl in Dioxane or concentrated aqueous HCl (excess, >2.5 eq).

    • A white precipitate will form immediately.

    • Stir for 1 hour at 0°C, then filter the solid.

    • Recrystallization: Recrystallize from Ethanol/Ether if higher purity is required.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Synthesis Pathway via SNAr Mechanism Start Start: 4-Chloro-2-methylpyridine Reagents Add Piperazine (excess) + Solvent Reflux 110°C, 12-24h Start->Reagents SNAr Reaction Workup Extraction (DCM/Water) Isolate Free Base Oil Reagents->Workup Purification SaltForm Add HCl (Dioxane/MeOH) Precipitate Dihydrochloride Workup->SaltForm Acidification Final Final Product: 1-(2-Methylpyridin-4-yl)piperazine 2HCl SaltForm->Final Filtration & Drying

[1][2]

Analytical Characterization (QC Standards)

To validate the identity and purity of the compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • Solvent:

    
     or DMSO-d6 (Salt form).
    
  • 
     NMR Signals (Expected): 
    
    • Pyridine Ring: A doublet (~8.0 ppm, H6), a singlet (~6.8 ppm, H3), and a doublet-of-doublets (~6.9 ppm, H5).

    • Methyl Group: A sharp singlet at ~2.4–2.5 ppm (integrated for 3H).

    • Piperazine Ring: Two sets of multiplets/triplets around 3.0–3.8 ppm (integrated for 8H total). In the salt form, these protons may shift downfield due to protonation.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion:

    
     m/z (corresponds to the free base cation).
    
  • Salt Confirmation: Elemental analysis or silver nitrate titration is required to confirm the presence of 2 equivalents of Chloride (

    
    ).
    
Elemental Analysis (Theoretical for )
  • Carbon (C): ~47.9%[3]

  • Hydrogen (H): ~6.8%[3]

  • Nitrogen (N): ~16.8%

  • Chlorine (Cl): ~28.3%

Applications in Drug Discovery

This molecule serves as a versatile scaffold linker . The piperazine nitrogen (N4) remains nucleophilic in the free base form (or can be selectively deprotonated), allowing it to be coupled with:

  • Acyl Chlorides/Carboxylic Acids: To form amides (common in kinase inhibitors).

  • Alkyl Halides: To form tertiary amines.

  • Sulfonyl Chlorides: To form sulfonamides.

Key Therapeutic Areas:

  • Kinase Inhibition: The 2-methylpyridine motif mimics the adenine binding pocket of ATP in many kinase enzymes.

  • CNS Agents: Piperazine derivatives often exhibit high affinity for Dopamine (D2/D3) and Serotonin (5-HT) receptors.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The dihydrochloride salt is hygroscopic ; exposure to moisture will lead to deliquescence.

  • Safety Profile:

    • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).

    • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

  • Solubility:

    • Water: >50 mg/mL (Very Soluble).

    • DMSO: Soluble.

    • Ether/Hexane: Insoluble.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70517, 1-(4-Pyridyl)piperazine (Analogous Structure). Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates utility of piperazine-pyridine/pyrimidine scaffolds). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Conversion of 1-(2-Methylpyridin-4-yl)piperazine 2HCl to Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized procedure for converting 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride (2HCl) into its chemically active free base form. While the dihydrochloride salt offers superior stability and shelf-life, the free base is strictly required for subsequent nucleophilic substitution reactions (e.g.,


 alkylations, Buchwald-Hartwig aminations) or biological assays sensitive to ionic strength. This guide presents two validated workflows: a robust Biphasic Liquid-Liquid Extraction (LLE)  for bulk synthesis and a Solid-Phase Ion Exchange (SPIE)  method for high-purity, small-scale applications.

Chemical Principle & Strategic Analysis

The Basicity Challenge

To successfully isolate the free base, one must understand the ionization profile of the molecule. 1-(2-Methylpyridin-4-yl)piperazine contains three nitrogen centers with distinct basicities.

  • 
     (Pyridine Nitrogen):  Moderately basic (
    
    
    
    ).
  • 
     (Piperazine Tertiary Amine):  Attached to the pyridine ring; significantly less basic due to resonance delocalization into the pyridine ring.
    
  • 
     (Piperazine Secondary Amine):  The distal nitrogen; highly basic (
    
    
    
    ).

The Causality of pH Adjustment: The starting material is a dihydrochloride salt, meaning both the piperazine secondary amine and the pyridine nitrogen are protonated. To liberate the nucleophilic free base, the solution pH must be elevated significantly above the highest


 (the piperazine NH).
  • Target pH: > 12.0

  • Why not Bicarbonate? Saturated

    
     (
    
    
    
    ) is insufficient to fully deprotonate the piperazine secondary amine, leading to a mixture of free base and monohydrochloride salt. Strong bases (NaOH or KOH) are mandatory.
Solubility Dynamics
  • 2HCl Salt: Highly soluble in water; insoluble in non-polar organics (DCM, Toluene).

  • Free Base: Moderately soluble in water (due to polarity of the pyridine-piperazine scaffold) but highly soluble in chlorinated solvents (DCM, Chloroform).

  • Optimization: Pure DCM may not extract the free base efficiently if the compound is highly polar. A "polar modifier" (e.g., Isopropanol) is added to the organic phase to maximize recovery.

Visualization: Reaction Workflow & Equilibrium

Process Flow Diagram

The following diagram illustrates the decision matrix and workflow for the neutralization process.

G Start Start: 1-(2-Methylpyridin-4-yl)piperazine 2HCl Dissolve Dissolve in H2O (10 mL/g) Start->Dissolve Basify Adjust pH > 12 (5N NaOH) Dissolve->Basify Check Check pH (Strip/Meter) Basify->Check Check->Basify pH < 12 Extract Extract 3x with DCM:IPA (9:1) Check->Extract pH ≥ 12 Wash Wash Combined Organics (Brine) Extract->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Evap Rotary Evaporation (< 40°C) Dry->Evap Final Yield: Free Base Oil/Solid Evap->Final

Figure 1: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) method.

Experimental Protocols

Protocol A: Biphasic Liquid-Liquid Extraction (Standard)

Best for: Bulk conversion (>1g), preparative synthesis.

Materials:

  • Reagent: 1-(2-Methylpyridin-4-yl)piperazine 2HCl.

  • Base: 5N Sodium Hydroxide (NaOH).

  • Solvent: Dichloromethane (DCM) and Isopropyl Alcohol (IPA).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

Procedure:

  • Dissolution: Place 1.0 g (approx. 3.98 mmol) of the 2HCl salt into a 50 mL separatory funnel. Add 10 mL of deionized water. Shake until fully dissolved.

  • Neutralization: Slowly add 5N NaOH dropwise while swirling.

    • Observation: The solution may become cloudy as the free base precipitates or oils out.

    • Endpoint: Continue addition until the aqueous phase reaches pH 12–13 (verify with pH paper).

  • Extraction:

    • Add 15 mL of a DCM:IPA (9:1) mixture.

    • Note: The 10% IPA helps solvate the polar pyridine-piperazine moiety, preventing it from staying in the aqueous phase.

    • Shake vigorously for 2 minutes. Vent frequently. Allow layers to separate.[1]

    • Collect the lower organic layer.

    • Repeat the extraction 2 more times (2 x 10 mL).

  • Washing: Combine the organic extracts. Wash once with 10 mL of saturated brine (

    
    ) to remove trapped water and residual excess base.
    
  • Drying: Transfer the organic phase to an Erlenmeyer flask. Add anhydrous

    
     (approx. 2-3 g) and let stand for 10 minutes. The solution should be clear.
    
  • Isolation: Filter off the solid drying agent. Concentrate the filtrate under reduced pressure (Rotovap) at 35–40°C.

  • Result: The free base is typically obtained as a viscous pale-yellow oil or low-melting solid.

Protocol B: Solid-Phase Ion Exchange (High Purity)

Best for: Small scale (<100mg), biological applications, or if inorganic salts (NaCl) must be strictly avoided.

Materials:

  • Resin: Amberlyst® A-26 (OH form) or Dowex® 1X8 (OH form).

  • Solvent: Methanol (MeOH).[2]

Procedure:

  • Resin Prep: If the resin is not in OH form, wash 5g of resin with 1N NaOH, then rinse extensively with water until neutral, then rinse with Methanol.

  • Loading: Dissolve 100 mg of 2HCl salt in 2 mL of water/methanol (1:1).

  • Exchange: Pass the solution through a small column packed with the pre-washed resin. Elute with pure Methanol.

    • Mechanism:[2][3][4][5][6]

      
      .
      
  • Isolation: Evaporate the methanolic eluate to dryness. This yields a salt-free product without liquid extraction steps.

Quality Control & Validation

To ensure the procedure was successful, you must validate the removal of HCl.

Test MethodExpected Result (Free Base)Expected Result (2HCl Salt)
Silver Nitrate Test Negative (No precipitate)Positive (Thick white AgCl ppt)
1H NMR (

)
Upfield Shift: Protons adjacent to piperazine nitrogens shift upfield (lower ppm) due to loss of positive charge.Downfield Shift: Protons near N+ are deshielded.
Solubility Soluble in DCM/Chloroform.Insoluble in DCM; Soluble in Water.

Self-Validating Check: Dissolve a small aliquot of your final product in DCM. Add a drop of water. Check the pH of the water droplet.[7] It should be basic (pH ~9-10), confirming the amine is free. If the product is not soluble in DCM, the conversion failed.

Troubleshooting Guide

Issue 1: Emulsion formation during extraction.

  • Cause: The free base acts as a surfactant due to the amphiphilic pyridine/piperazine structure.

  • Solution: Add solid NaCl to the aqueous phase to increase ionic strength (salting out), or filter the biphasic mixture through a pad of Celite.

Issue 2: Low Yield.

  • Cause: The compound is water-soluble even as a free base.[8]

  • Solution: Increase the number of extractions (5x) or use a continuous liquid-liquid extractor. Ensure the extraction solvent contains 10% Isopropanol.

Issue 3: Product is an oil that won't solidify.

  • Cause: Trace solvent or intrinsic property.

  • Solution: Triturate (scratch) the oil with pentane or diethyl ether to induce crystallization. If it remains an oil, store it in the freezer; many piperazines are low-melting solids.

References

  • Organic Syntheses. Piperazine dihydrochloride monohydrate and 1-Benzylpiperazine. Coll. Vol. 4, p.88 (1963); Vol. 35, p.10 (1955). (General protocols for piperazine handling). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4837, Piperazine. (pKa and Solubility Data). Link

  • Khalili, F., et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[9] Journal of Chemical & Engineering Data, 2009, 54 (11), pp 2914–2917. (Authoritative source for piperazine pKa thermodynamics). Link

  • Li, S., et al. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 2005 Apr;22(4):628-35.[10] (Solubility profiles of free base vs HCl salts). Link

Sources

Using 1-(2-Methylpyridin-4-yl)piperazine as a nucleophile in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 1-(2-Methylpyridin-4-yl)piperazine as a Nucleophile in Cross-Coupling Reactions Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Chemical Profile

1-(2-Methylpyridin-4-yl)piperazine is a high-value heterocyclic building block, frequently employed to introduce solubility-enhancing and pharmacophoric motifs into kinase inhibitors and GPCR ligands.[1] Its structural duality—a reactive secondary amine nucleophile coupled with a Lewis-basic pyridine ring—presents a specific synthetic challenge: Catalyst Poisoning. [1]

While the secondary amine is the intended reaction center, the pyridine nitrogen (pKa ~6.0) can competitively bind to transition metals, particularly Palladium (Pd), arresting the catalytic cycle. This guide provides optimized protocols to overcome this interference, ensuring high-yield C-N bond formation via Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).[1]

Physicochemical Data Table
PropertyValueImplication for Synthesis
Molecular Weight 177.25 g/mol Standard stoichiometry calculations.[1]
pKa (Piperazine NH) ~9.8 (Predicted)Requires strong base (e.g., NaOtBu) for efficient deprotonation in Pd-cycles.[1]
pKa (Pyridine N) ~6.0Competes for Pd center; dictates need for bulky, electron-rich ligands.[1]
Solubility High: DCM, MeOH, DMSOMod: Toluene, THFCompatible with standard cross-coupling solvents.
Nucleophilicity Good (2° Amine)Highly reactive in SNAr if electrophile is activated.

Strategic Decision Tree

Before selecting a protocol, analyze the electrophile (Ar-X) to determine the most efficient pathway.

ReactionPathway Start Start: Electrophile Analysis (Ar-X) CheckEWG Is Ar-X Electron Deficient? (e.g., -NO2, -CN, -CF3, Pyridine) Start->CheckEWG SNAr_Route Pathway A: S_NAr (Metal-Free) CheckEWG->SNAr_Route Yes (Activated) Buchwald_Route Pathway B: Buchwald-Hartwig (Pd-Catalyzed) CheckEWG->Buchwald_Route No (Unactivated/Neutral) SNAr_Details Solvent: DMSO/DMF Base: DIPEA/K2CO3 Temp: 80-120°C SNAr_Route->SNAr_Details Buchwald_Details Catalyst: Pd(OAc)2 / RuPhos Base: NaOtBu Solvent: Toluene/Dioxane Buchwald_Route->Buchwald_Details

Figure 1: Decision matrix for selecting the optimal coupling strategy based on electrophile electronics.

Protocol A: Buchwald-Hartwig Amination (The "Workhorse" Method)[1]

This protocol is designed for unactivated aryl halides (Ar-Cl, Ar-Br, Ar-I) where SNAr fails.[1]

The Challenge: The "Pyridine Trap"

Standard ligands (e.g., PPh3, dppf) often fail because the substrate's pyridine nitrogen displaces the phosphine, forming a stable, non-reactive Pd-pyridine complex.

  • Solution: Use RuPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands bind Pd tightly and sterically exclude the substrate's pyridine nitrogen from the metal center [1].

Materials
  • Nucleophile: 1-(2-Methylpyridin-4-yl)piperazine (1.2 equiv)[1]

  • Electrophile: Aryl Halide (1.0 equiv)[1]

  • Catalyst Source: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃[1]

  • Ligand: RuPhos (4-10 mol%) (Ratio Pd:Ligand = 1:2)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure
  • Pre-complexation (Crucial for reproducibility):

    • In a vial, dissolve Pd(OAc)₂ and RuPhos in a small amount of solvent. Heat at 80°C for 1 minute to generate the active catalytic species (L-Pd-0).[1] Visual Check: Solution should turn from orange/red to a dark, clear brown.

  • Reaction Assembly:

    • To a reaction vessel equipped with a stir bar, add the Aryl Halide, Nucleophile, and NaOtBu.

    • Note: If the electrophile is a liquid, add it with the solvent in step 3.

  • Inert Atmosphere:

    • Seal the vessel and purge with Argon or Nitrogen (3x vacuum/refill cycles). Oxygen inhibits the reduction of Pd(II) to Pd(0).

  • Addition:

    • Add the anhydrous solvent via syringe.

    • Add the pre-formed catalyst solution via syringe.

  • Reaction:

    • Heat to 80-100°C for 4–12 hours.

    • Monitoring: Check LCMS. Look for consumption of Ar-X. The product peak should show an M+1 corresponding to (Ar + Nucleophile - Halide).

  • Workup:

    • Cool to room temperature. Filter through a pad of Celite to remove Pd black and salts. Rinse with EtOAc.

    • Concentrate the filtrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Use this metal-free method when coupling with electron-deficient partners (e.g., 4-fluoronitrobenzene, 2-chloropyridine).[1]

Materials
  • Nucleophile: 1-(2-Methylpyridin-4-yl)piperazine (1.1 equiv)[1]

  • Electrophile: Activated Aryl Fluoride/Chloride (1.0 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (2.0 equiv)[1]

  • Solvent: DMSO or DMF (High polarity stabilizes the Meisenheimer complex).

Step-by-Step Procedure
  • Assembly: Combine Electrophile, Nucleophile, and Base in a pressure vial.

  • Solvation: Add DMSO (concentration ~0.5 M).

  • Reaction:

    • Heat to 100-120°C .

    • Note: Fluorides react faster than chlorides in SNAr due to the high electronegativity of fluorine stabilizing the transition state.

  • Workup (Aqueous Wash):

    • Dilute reaction mixture with water (5x volume).

    • Extract with EtOAc or DCM.

    • Self-Validating Step: If the product is amphoteric (likely, due to the pyridine), check the aqueous layer pH. Ensure it is slightly basic (pH ~9) to keep the product in the organic phase.

Purification & Isolation (The "Streaking" Problem)

Piperazine derivatives are notorious for streaking on silica gel due to strong hydrogen bonding with silanols.

  • Flash Chromatography: Use DCM:MeOH as the eluent system.

  • The Modifier: ALWAYS add 1% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) to the mobile phase. This competes for the acidic silanol sites, sharpening the product peak.

  • Alternative: Use amine-functionalized silica cartridges (e.g., NH-silica) to avoid using basic modifiers.[1]

Mechanistic Visualization

Understanding the catalytic cycle helps troubleshoot failures. If the reaction stalls, it is usually at the "Oxidative Addition" step (poor electrophile) or "Amine Binding" step (steric clash).

CatalyticCycle cluster_interference Interference Pathway Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Rate Limiting for Steric Amines) OxAdd->AmineBind + Piperazine PyridineBind Pyridine-Pd Complex (Catalyst Poisoning) OxAdd->PyridineBind Pyridine N coordination Deprot Deprotonation (Base removes H-X) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig catalytic cycle, highlighting the risk of off-cycle catalyst resting states caused by pyridine coordination.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [1]

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Utilizing Pyridine-Piperazine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine-Piperazine Scaffold in Medicinal Chemistry

The pyridine-piperazine motif is a privileged scaffold in modern drug discovery, forming the core structure of numerous clinically successful pharmaceuticals.[1][2][3][4][5] This prevalence is not coincidental; the unique combination of a six-membered aromatic pyridine ring and a non-aromatic, basic piperazine ring imparts a favorable constellation of physicochemical properties. These include enhanced aqueous solubility, improved oral bioavailability, and the ability to engage in a multitude of interactions with biological targets.[5] The two nitrogen atoms of the piperazine ring, with their distinct pKa values, allow for fine-tuning of basicity and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles.[6] Furthermore, the structural rigidity of the piperazine ring, coupled with the diverse substitution patterns possible on both the pyridine and piperazine moieties, provides a versatile platform for the synthesis of libraries of compounds with a wide range of pharmacological activities, including anticancer, antidepressant, antiviral, and anti-inflammatory properties.[4][7][8][9]

This technical guide provides an in-depth exploration of the key synthetic strategies for constructing pyridine-piperazine based pharmaceutical intermediates. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying chemical principles and practical insights to empower rational design and efficient execution of synthetic campaigns.

Core Synthetic Strategies and Mechanistic Considerations

The construction of the critical C-N bond between the pyridine and piperazine rings is the cornerstone of synthesizing these valuable intermediates. The choice of synthetic route is dictated by the electronic nature of the pyridine ring and the desired substitution pattern. The three primary strategies employed are Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and to a lesser extent for this specific linkage, other cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Electron-Deficient Pyridine Approach

The SNAr reaction is a powerful and often preferred method when the pyridine ring is rendered sufficiently electron-deficient by the presence of electron-withdrawing groups (EWGs).[1][10]

Causality of Experimental Choices:

  • Pyridine Activation: The pyridine nitrogen itself imparts some electrophilicity to the C2 and C4 positions.[11][12] However, for an efficient SNAr reaction with a secondary amine like piperazine, the presence of strong EWGs (e.g., -NO2, -CN, -CF3) ortho or para to a leaving group (typically a halogen) is crucial.[1] These groups stabilize the negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction.[11]

  • Leaving Group: Halogens (F, Cl, Br, I) are the most common leaving groups. The reactivity order is generally F > Cl > Br > I. Although fluorine is the most reactive, chloro- and bromo-pyridines are often more readily available and cost-effective.

  • Solvent and Base: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal as they can solvate the ions without participating in the reaction. A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is often added to scavenge the HX by-product and prevent protonation of the piperazine nucleophile.[1] In some cases, an excess of piperazine can serve as both the nucleophile and the base.[13]

Visualizing the SNAr Workflow:

SNAr_Workflow Start Start Reagents 2-Chloro-5-nitropyridine + Piperazine + K2CO3 + Acetonitrile Start->Reagents Combine Reaction Reflux (e.g., 80°C) 12-24 hours Reagents->Reaction Heat Workup Cool to RT Pour into water Filter precipitate Reaction->Workup Process Purification Recrystallization (e.g., from Ethanol) Workup->Purification Isolate & Purify Product 1-(5-Nitropyridin-2-yl)piperazine Purification->Product End End Product->End

Caption: General workflow for SNAr synthesis of a pyridinylpiperazine.

Detailed Protocol: Synthesis of 1-(5-Nitropyridin-2-yl)piperazine

This protocol is a representative example of an SNAr reaction.[1]

  • Materials:

    • 2-Chloro-5-nitropyridine (1.0 equiv)

    • Piperazine (2.0 equiv)

    • Potassium carbonate (K2CO3) (1.5 equiv)

    • Acetonitrile (ACN)

    • Ethanol (for recrystallization)

    • Deionized water

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine, piperazine, and potassium carbonate.

    • Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker of cold deionized water with stirring.

    • The product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired 1-(5-nitropyridin-2-yl)piperazine as a crystalline solid.

    • Characterize the final product by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.

  • Self-Validation: The protocol's success is validated by the clear precipitation of the product upon addition to water, and the final purity is confirmed through recrystallization and spectroscopic analysis.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile Approach for Less Activated Pyridines

For pyridine rings that are not sufficiently electron-deficient for SNAr, the Buchwald-Hartwig amination is the premier method for C-N bond formation.[14][15][16][17][18] This reaction is incredibly versatile, tolerating a wide range of functional groups and allowing for the coupling of various (hetero)aryl halides or triflates with amines.[15]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligand is critical for the success of the reaction.[16] The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[15] Sterically hindered, electron-rich phosphine ligands, such as BINAP or DPPF, are often employed to enhance catalytic activity.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the base and interference with the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[14]

Visualizing the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 PdII_complex L2Pd(II)(Ar)X Pd0->PdII_complex Ar-X OxAdd Oxidative Addition Amine_Complex [L2Pd(II)(Ar)(HNR2)]+X- PdII_complex->Amine_Complex HNR2 Amine_Coord Amine Coordination Amido_Complex L2Pd(II)(Ar)(NR2) Amine_Complex->Amido_Complex -BH+X- Deprotonation Deprotonation (Base) Amido_Complex->Pd0 Product Ar-NR2 Amido_Complex->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 1-(Pyridin-3-yl)piperazine

This protocol provides a general method for the Buchwald-Hartwig amination of a non-activated bromopyridine.

  • Materials:

    • 3-Bromopyridine (1.0 equiv)

    • Piperazine (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

    • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2, BINAP, and sodium tert-butoxide.

    • Add anhydrous toluene to the flask, followed by 3-bromopyridine and piperazine.

    • Seal the flask and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(pyridin-3-yl)piperazine.

    • Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.

  • Self-Validation: The strict adherence to anhydrous and anaerobic conditions is crucial for reproducibility. The purification by column chromatography and subsequent spectroscopic analysis provides definitive validation of the product's identity and purity.

Other Cross-Coupling Reactions: Expanding the Synthetic Toolbox

While SNAr and Buchwald-Hartwig amination are the workhorses for direct C-N bond formation, other cross-coupling reactions like the Suzuki and Sonogashira reactions can be employed to first functionalize the pyridine ring, followed by subsequent elaboration to introduce the piperazine moiety.[19][20][21][22][23]

  • Suzuki Coupling: This reaction can be used to introduce an aryl or vinyl group at a halogenated position of the pyridine.[20][21] The resulting functionalized pyridine can then undergo further reactions to introduce the piperazine ring.

  • Sonogashira Coupling: This allows for the introduction of an alkyne group onto the pyridine ring.[19][22][23][24] The alkyne can then be a handle for further transformations.

These multi-step approaches offer greater flexibility in accessing complex substitution patterns that may not be achievable through direct C-N coupling.

Data Summary and Comparison of Synthetic Routes

Synthetic MethodTypical SubstratesKey ReagentsAdvantagesLimitations
Nucleophilic Aromatic Substitution (SNAr) Electron-deficient (hetero)aryl halidesPiperazine, Base (e.g., K2CO3), Polar aprotic solventOperationally simple, often high yielding, no metal catalyst requiredLimited to activated substrates with electron-withdrawing groups
Buchwald-Hartwig Amination Wide range of (hetero)aryl halides and triflatesPd catalyst, Phosphine ligand, Strong base (e.g., NaOtBu)Broad substrate scope, high functional group toleranceRequires an expensive and potentially toxic metal catalyst, sensitive to air and moisture

Purification and Characterization of Pyridine-Piperazine Intermediates

The successful synthesis of a pharmaceutical intermediate is contingent upon its purification to a high degree of purity. The basic nature of the piperazine moiety can present unique challenges and opportunities for purification.

Common Purification Techniques:

  • Crystallization/Recrystallization: This is a highly effective method for purifying solid products.[6] The choice of solvent is critical and often requires empirical screening.

  • Column Chromatography: Silica gel chromatography is a standard technique for purifying a wide range of organic compounds. Due to the basicity of the piperazine nitrogen, tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.

  • Acid-Base Extraction: The basicity of the piperazine allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting into an organic solvent.

  • Salt Formation: Formation of a crystalline salt (e.g., hydrochloride or acetate) can be an excellent method for purification and handling of the final compound.[6]

Characterization:

A comprehensive suite of analytical techniques should be employed to unambiguously determine the structure and purity of the synthesized intermediates:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion and Future Perspectives

The synthesis of pharmaceutical intermediates based on the pyridine-piperazine scaffold is a mature yet continually evolving field. While SNAr and Buchwald-Hartwig amination remain the dominant strategies, the development of more sustainable and efficient catalytic systems is an ongoing area of research.[25] The principles and protocols outlined in this guide provide a solid foundation for the rational design and practical execution of synthetic routes to these valuable building blocks, ultimately contributing to the discovery and development of new medicines.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions | Request PDF.
  • A General and Convenient Synthesis of N-Aryl Piperazines.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid deriv
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • Method for synthesis of chiral n-arylpiperazines.
  • The Role of 1-(4-Pyridyl)piperazine in Modern Drug Discovery. BOC Sciences.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Why does nucleophilic aromatic substitution occur
  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Sonogashira coupling. Wikipedia.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. | Request PDF.
  • Nucleophilic substitution reactions in pyridine. chem.libretexts.org.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC.
  • Method for synthesizing piperazine pharmaceutical intermediate.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. ACS Publications. [Link]

  • The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ijpsonline.com.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
  • Recent Progress on the Synthesis of Bipyridine Deriv

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Methylpyridin-4-yl)piperazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methylpyridin-4-yl)piperazine. Here, we address common impurities and challenges encountered during the purification of this compound, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of a high-purity final product.

Introduction to the Synthesis and Common Challenges

The synthesis of 1-(2-Methylpyridin-4-yl)piperazine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-2-methylpyridine and piperazine. While seemingly straightforward, this reaction can be accompanied by the formation of several impurities that complicate purification. The basic nature of both the starting materials and the product necessitates a carefully designed purification strategy to achieve high purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-(2-Methylpyridin-4-yl)piperazine, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield of Isolated Product

Symptom: After the initial work-up, the yield of the crude or purified product is significantly lower than expected.

Potential Causes and Solutions:

  • Incomplete Reaction: The SNAr reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction has stalled, consider extending the reaction time or increasing the temperature. Ensure that the reagents are of sufficient purity and the solvent is anhydrous, as protic impurities can interfere with the reaction.

  • Product Loss During Extraction: The basic nature of 1-(2-Methylpyridin-4-yl)piperazine can lead to its partial solubility in the aqueous phase during acid-base extraction if the pH is not carefully controlled.

    • Solution: During the basic wash to remove unreacted 4-chloro-2-methylpyridine, ensure the pH of the aqueous layer is sufficiently high (pH > 10) to keep the desired product in the organic phase. Conversely, when extracting the product into an acidic aqueous phase, use a pH that is low enough (pH < 2) to ensure complete protonation and transfer. Perform multiple extractions with smaller volumes of solvent for better efficiency.

  • Suboptimal Recrystallization Conditions: The choice of solvent for recrystallization is critical. If the product is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.[2]

    • Solution: A two-solvent system is often effective for recrystallization.[3] For 1-(2-Methylpyridin-4-yl)piperazine, a combination of a solvent in which it is readily soluble (e.g., methanol, ethanol) and a solvent in which it is poorly soluble (e.g., hexane, diethyl ether) can be employed. The product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity is observed. The solution is then heated until clear and allowed to cool slowly.[3]

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Symptom: Analytical data (e.g., 1H NMR, LC-MS) of the purified product shows the presence of 4-chloro-2-methylpyridine or piperazine.

Potential Causes and Solutions:

  • Inefficient Removal of 4-chloro-2-methylpyridine: This starting material is a neutral organic compound and will remain in the organic layer during a standard basic wash.

    • Solution: An acid wash is necessary to remove the basic product, leaving the unreacted 4-chloro-2-methylpyridine in the organic layer, which can then be discarded.

  • Inefficient Removal of Piperazine: Piperazine is a water-soluble base.

    • Solution: A thorough aqueous wash of the organic layer containing the crude product should effectively remove piperazine. For more persistent contamination, an acid-base extraction is highly effective.[4]

Issue 3: Presence of a Disubstituted Piperazine Byproduct

Symptom: Mass spectrometry data indicates the presence of a compound with a molecular weight corresponding to 1,4-bis(2-methylpyridin-4-yl)piperazine.

Potential Causes and Solutions:

  • Reaction Stoichiometry and Conditions: The use of an insufficient excess of piperazine can lead to the formation of the disubstituted byproduct where both nitrogen atoms of the piperazine have reacted with 4-chloro-2-methylpyridine.[5]

    • Solution: Employ a significant excess of piperazine (e.g., 5-10 equivalents) to favor the formation of the monosubstituted product. The large excess of the inexpensive starting material can be removed during the work-up.

  • Purification Challenges: The disubstituted byproduct has similar basicity to the desired product, making separation by simple acid-base extraction difficult.

    • Solution: Column chromatography is the most effective method to separate the mono- and disubstituted products.[1] A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.[6] The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the basic compounds on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my 1-(2-Methylpyridin-4-yl)piperazine reaction mixture?

A1: The most common impurities are typically unreacted starting materials, namely 4-chloro-2-methylpyridine and piperazine. Another significant byproduct can be the 1,4-bis(2-methylpyridin-4-yl)piperazine, especially if an insufficient excess of piperazine is used.[5]

Q2: How can I effectively remove unreacted piperazine?

A2: Unreacted piperazine is highly water-soluble and can be removed by washing the organic layer containing your crude product with water or brine. For more rigorous purification, an acid-base extraction is recommended. Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The protonated piperazine will move into the aqueous layer, which can then be separated and discarded.[4]

Q3: My 1H NMR spectrum shows broad peaks for my purified product. What could be the cause?

A3: Broad peaks in the NMR spectrum of amine-containing compounds can be due to several factors:

  • Residual Acid or Base: Trace amounts of acid or base can lead to proton exchange, which broadens the signals of protons near the nitrogen atoms. Ensure your product is thoroughly washed and dried.

  • Hygroscopic Nature: Piperazine derivatives can be hygroscopic, and the presence of water can also cause peak broadening.[7] Drying the sample under high vacuum before NMR analysis is recommended.

  • Conformational Exchange: The piperazine ring can undergo chair-to-chair conformational interconversion, which can broaden signals at room temperature. Acquiring the spectrum at a lower or higher temperature may result in sharper peaks.

Q4: What is a good starting point for developing a column chromatography method for this compound?

A4: A good starting point for column chromatography on silica gel would be to use a mobile phase system of dichloromethane and methanol. You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. Adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can improve peak shape and reduce tailing.[8] Monitor the separation using TLC to determine the optimal eluent composition.

Q5: Can I use recrystallization as the sole method of purification?

A5: Recrystallization can be a very effective purification method, especially for removing small amounts of impurities.[2] However, its success depends on the nature of the impurities. If you have significant amounts of byproducts with similar solubility profiles to your desired product, recrystallization alone may not be sufficient to achieve high purity. It is often used as a final polishing step after other purification techniques like acid-base extraction or column chromatography.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Unreacted Starting Materials and Byproducts
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. The desired product, 1-(2-Methylpyridin-4-yl)piperazine, and unreacted piperazine will be protonated and move into the aqueous layer. Unreacted 4-chloro-2-methylpyridine will remain in the organic layer.

  • Separate the layers and collect the aqueous layer. The organic layer can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is greater than 10. This will deprotonate the desired product, causing it to precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous solution three times with fresh portions of the organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Column Chromatography for Separation of Mono- and Disubstituted Products
  • Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 100% dichloromethane or a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% dichloromethane and gradually adding methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane. The addition of 0.5% triethylamine to the mobile phase is recommended.[8]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Impurity Typical Origin Recommended Removal Method Analytical Method for Detection
4-chloro-2-methylpyridineUnreacted starting materialAcid-base extraction1H NMR, GC-MS, LC-MS
PiperazineUnreacted starting materialAqueous wash, Acid-base extraction1H NMR (can be broad), LC-MS
1,4-bis(2-methylpyridin-4-yl)piperazineSide reaction (disubstitution)Column chromatographyLC-MS, 1H NMR

Visualizations

Workflow for Purification of 1-(2-Methylpyridin-4-yl)piperazine

purification_workflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Remove Disubstituted Byproduct pure_product Pure Product extraction->pure_product If Sufficiently Pure recrystallization Recrystallization chromatography->recrystallization Final Polishing recrystallization->pure_product High Purity Solid

Caption: General purification workflow for 1-(2-Methylpyridin-4-yl)piperazine.

Troubleshooting Decision Tree for Low Purity

troubleshooting_purity start Low Purity of Final Product check_nmr Analyze 1H NMR and LC-MS Data start->check_nmr unreacted_sm Unreacted Starting Materials Present? check_nmr->unreacted_sm disubstituted Disubstituted Byproduct Present? unreacted_sm->disubstituted No perform_extraction Perform/Optimize Acid-Base Extraction unreacted_sm->perform_extraction Yes other_impurities Other Impurities? disubstituted->other_impurities No perform_chromatography Perform/Optimize Column Chromatography disubstituted->perform_chromatography Yes perform_recrystallization Perform/Optimize Recrystallization other_impurities->perform_recrystallization Yes

Caption: Decision tree for troubleshooting low product purity.

References

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation.
  • University of West London. (n.d.). molecules-1846458-supplementary.pdf. UWL Repository.
  • Wouters, J., et al. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Pharmaceuticals, 13(9), 241.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • Kralj, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Rybakova, E., et al. (2021). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. Journal of Medicinal Chemistry, 64(13), 9185-9204.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Taylor & Francis Online. (n.d.). Eluent – Knowledge and References.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ChemicalBook. (2025). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Ierardi, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786.
  • Google Patents. (n.d.). Purification of piperazine.
  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Sciforum. (n.d.). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor.
  • ResearchGate. (n.d.). (PDF) Methods for the catalytic synthesis of piperazine.
  • Science.gov. (n.d.). piperazines: Topics by Science.gov.
  • ResearchGate. (2016). (PDF) A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
  • ResearchGate. (2020). (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

Sources

Minimizing side reactions when using 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 1-(2-Methylpyridin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As a substituted pyridylpiperazine, this reagent offers a unique combination of steric and electronic properties that can be highly advantageous in the synthesis of novel chemical entities. However, these same properties can also lead to specific side reactions and challenges during experimental work.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and minimize these side reactions, ensuring the integrity and success of your synthetic endeavors.

Understanding the Reactivity of 1-(2-Methylpyridin-4-yl)piperazine

The reactivity of 1-(2-Methylpyridin-4-yl)piperazine is governed by the interplay of its three key structural features: the secondary amine of the piperazine ring, the tertiary amine of the piperazine ring, and the pyridine ring itself, which is activated by a methyl group at the 2-position.

  • Piperazine Moiety : The piperazine ring contains two nitrogen atoms. The secondary amine (NH) is a primary site for nucleophilic attack and is the intended point of functionalization in most reactions. The tertiary amine, attached to the pyridine ring, is less nucleophilic but can still participate in certain side reactions, particularly as a base or by influencing the electronic properties of the molecule.

  • 2-Methylpyridine Moiety : The pyridine ring is an electron-deficient aromatic system. The methyl group at the 2-position has both steric and electronic effects.

    • Electronic Effect : The methyl group is weakly electron-donating, which can slightly increase the electron density of the pyridine ring compared to an unsubstituted pyridine. This can influence the reactivity of the pyridine nitrogen and the overall basicity of the molecule.

    • Steric Hindrance : The ortho-methyl group can sterically hinder the adjacent pyridine nitrogen and the piperazine linkage. This steric congestion can influence the approach of bulky reagents and may affect reaction rates and regioselectivity.[1]

Here is a diagram illustrating the key reactive sites and potential areas for side reactions:

G cluster_molecule 1-(2-Methylpyridin-4-yl)piperazine cluster_reactions Potential Reactions N1 N1 (Secondary Amine) Primary Reactive Site alkylation Alkylation N1->alkylation Desired acylation Acylation N1->acylation Desired buchwald Buchwald-Hartwig Coupling N1->buchwald Desired N4 N4 (Tertiary Amine) Attached to Pyridine side_reactions Side Reactions N4->side_reactions Quaternization Py_N Pyridine Nitrogen Py_N->side_reactions Protonation/ Coordination Me_group 2-Methyl Group Steric & Electronic Effects Me_group->side_reactions Steric Hindrance

Caption: Key reactive sites and potential side reactions of 1-(2-Methylpyridin-4-yl)piperazine.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Double Functionalization of the Piperazine Ring

Symptoms:

  • You observe a product with a mass corresponding to the addition of two equivalents of your electrophile.

  • TLC analysis shows a less polar byproduct in addition to your desired mono-functionalized product.

  • NMR spectra show the disappearance of the N-H proton and a more complex signal pattern for the piperazine protons.

Causality: This is a common issue when using an excess of a highly reactive electrophile (e.g., alkyl halides or acyl chlorides) or when the reaction conditions are too harsh. The initially formed product, a tertiary amine, can still be nucleophilic enough to react a second time, especially if the electrophile is small and unhindered.

Mitigation Strategies:

StrategyRationale
Stoichiometry Control Use a slight excess (1.05-1.2 equivalents) of the piperazine starting material relative to the electrophile.
Slow Addition Add the electrophile dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.
Choice of Base Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize base-catalyzed side reactions.
Protecting Groups For multi-step syntheses, consider protecting the secondary amine with a readily cleavable group like Boc (tert-butyloxycarbonyl) to ensure mono-functionalization.

Experimental Protocol: Mono-Alkylation of 1-(2-Methylpyridin-4-yl)piperazine

  • Dissolve 1-(2-Methylpyridin-4-yl)piperazine (1.1 eq) and a non-nucleophilic base such as DIPEA (1.5 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the alkyl halide (1.0 eq) in the same solvent dropwise over 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and proceed with standard workup and purification.

Issue 2: N-Quaternization of the Pyridine Ring

Symptoms:

  • Formation of a highly polar, water-soluble byproduct.

  • The desired product is obtained in low yield, with a significant amount of starting material unreacted.

  • Mass spectrometry may show a peak corresponding to the mass of your product plus the alkylating agent.

Causality: The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated by reactive electrophiles, especially small and reactive ones like methyl iodide or benzyl bromide. This side reaction is more likely to occur under forcing conditions (high temperature, prolonged reaction times).

Mitigation Strategies:

StrategyRationale
Use Less Reactive Electrophiles If possible, use less reactive electrophiles, such as alkyl bromides or chlorides instead of iodides.
Control Temperature Maintain a low reaction temperature to favor the more nucleophilic piperazine nitrogen over the pyridine nitrogen.
Solvent Choice Use a less polar solvent to disfavor the formation of charged pyridinium salts.
Issue 3: Poor Reactivity in Buchwald-Hartwig Amination

Symptoms:

  • Low conversion to the desired N-aryl product.

  • Significant amounts of starting materials remain even after prolonged reaction times.

  • Formation of hydrodehalogenation byproducts (where the aryl halide is reduced).

Causality: The 2-methyl group on the pyridine ring can sterically hinder the coordination of the palladium catalyst to the piperazine nitrogen, slowing down the catalytic cycle.[1] Additionally, the pyridine nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition.

Mitigation Strategies:

StrategyRationale
Ligand Selection Use bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands can promote reductive elimination and stabilize the active catalytic species.[2]
Base Selection Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[3]
Catalyst Pre-activation Use a palladium pre-catalyst that is designed to readily form the active Pd(0) species.
Solvent Choice Toluene and dioxane are generally good solvents for Buchwald-Hartwig reactions. In some cases, a switch to a more polar aprotic solvent like THF may be beneficial.[2]

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried flask, add the aryl halide (1.0 eq), 1-(2-Methylpyridin-4-yl)piperazine (1.2 eq), a suitable palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a strong base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous solvent (e.g., Toluene) and heat the reaction to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction, quench with water, and proceed with workup and purification.

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of 1-(2-Methylpyridin-4-yl)piperazine?

The pKa of the protonated piperazine nitrogen is expected to be in the range of 8-9, typical for a secondary amine in a piperazine ring. The pKa of the protonated pyridine nitrogen will be influenced by the methyl group and is likely to be around 6.0-6.5. This difference in basicity allows for selective protonation and can be exploited in purification.

Q2: How can I purify my product from unreacted 1-(2-Methylpyridin-4-yl)piperazine?

Due to the basic nature of the starting material, an acidic wash during the workup can be effective. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl or citric acid). The protonated starting material will partition into the aqueous layer, while the less basic product remains in the organic layer. Be cautious, as your product may also have some basicity and could be partially extracted into the aqueous layer if the acid is too concentrated.

Q3: Are there any known incompatibilities for this reagent?

Avoid strong oxidizing agents, as they can oxidize the pyridine ring or the piperazine moiety. Also, be mindful of strong acids, which will protonate the basic nitrogens and render the molecule unreactive as a nucleophile.

Q4: Can I perform a reaction on the pyridine ring of this molecule?

While reactions on the pyridine ring are possible, they are often challenging due to the presence of the highly reactive piperazine moiety. Any electrophilic aromatic substitution on the pyridine ring would require harsh conditions that would likely lead to decomposition or side reactions at the piperazine. It is generally more practical to synthesize the desired substituted pyridine first and then introduce the piperazine.

Q5: What are the best analytical techniques to monitor reactions with this compound?

  • Thin-Layer Chromatography (TLC): Useful for a quick assessment of reaction progress. Use a mobile phase that provides good separation between the starting material and the product. Staining with potassium permanganate can be effective for visualizing the compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of starting materials and the formation of products and byproducts, confirming their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. Pay close attention to the disappearance of the N-H proton signal and the shifts in the piperazine and pyridine proton signals.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds. BenchChem.
  • Dalton, L. (2023). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group.
  • Hartwig, J. F. (2010). Buchwald-Hartwig Amination. In Name Reactions for Homologation-Part I (pp. 135-171). John Wiley & Sons, Inc.
  • Royal Society of Chemistry. (2022). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2.
  • Surca, A. K. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed α-Arylation of Ketones with Aryl Bromides and Chlorides: A Combination of a Monodentate Trialkylphosphine and a Dicarbene Ligand for a Broadly Applicable Catalyst System. Journal of the American Chemical Society, 131(31), 11049–11061.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Zhang, X., et al. (2020). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. ACS Sustainable Chemistry & Engineering, 8(49), 18236–18245.

Sources

Validation & Comparative

HPLC method development for 1-(2-Methylpyridin-4-yl)piperazine purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 1-(2-Methylpyridin-4-yl)piperazine Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Rationale

1-(2-Methylpyridin-4-yl)piperazine is a critical building block in medicinal chemistry, often serving as a scaffold for kinase inhibitors and GPCR ligands. Its structural duality—combining a basic pyridine ring with a highly polar, secondary amine piperazine moiety—presents a classic chromatographic paradox:

  • The Polarity Trap: The piperazine ring makes the molecule highly hydrophilic, causing it to elute near the void volume (

    
    ) on standard C18 columns.
    
  • The Basicity Trap: With pKa values approximately at 5.3 (pyridine) and 9.7 (piperazine), the molecule is positively charged at neutral and acidic pH. This leads to severe peak tailing due to ionic interactions with residual silanols on silica-based columns.

This guide compares three distinct methodological approaches to solve these challenges, moving beyond "trial and error" to a mechanism-based selection process.

Critical Analyte Properties

Before selecting a column, we must define the physicochemical landscape of the analyte.

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridine ring (C2-Methyl) + Piperazine (C4)Dual basic centers; potential for regioisomer impurities.
pKa (Calc.) ~9.7 (Piperazine NH), ~5.3 (Pyridine N)At pH 3-7, the molecule is di-cationic (highly polar). At pH >10, it approaches neutrality.
LogP ~0.5 to 1.0 (Low)Poor retention on C18 without pH modification or ion-pairing.
UV Max 254 nm, 275 nm The pyridine ring provides a strong chromophore (unlike bare piperazine).
Key Impurities Piperazine (Starting Material)Extremely polar; voids on C18. Requires HILIC or derivatization for trace analysis.

Method Comparison: The Three Pillars

We compare three methodologies: High pH Reversed-Phase (Recommended) , HILIC (Specialist) , and Ion-Pairing (Legacy) .

Method A: High pH Reversed-Phase (The "Modern Standard")

Status: Recommended for Purity & Assay

This method leverages "Hybrid Particle" technology (e.g., ethylene-bridged silica) that withstands high pH. By operating at pH 10 (above the piperazine pKa), we deprotonate the secondary amine. The neutral molecule becomes more hydrophobic, increasing retention and eliminating silanol interactions (tailing).

  • Column: Waters XBridge C18, Agilent Gemini NX-C18, or Phenomenex Kinetex EVO C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 275 nm.[2]

Pros:

  • Superior Peak Shape: Tailing factor (

    
    ) typically < 1.2.
    
  • MS Compatible: Volatile buffer allows direct coupling to Mass Spec.

  • Robustness: High capacity for crude reaction mixtures.

Cons:

  • Column Specificity: Requires specific high-pH stable columns; standard silica dissolves at pH > 8.

Method B: HILIC (The "Polar Specialist")

Status: Recommended for Impurity Profiling (Starting Materials)

When the critical quality attribute (CQA) is quantifying the piperazine starting material (which has almost no retention on C18), HILIC is the only viable direct method.

  • Column: Bare Silica (e.g., Atlantis HILIC) or Amide (e.g., TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile (90-95% starting concentration).

  • Mechanism: Partitioning into a water-enriched layer on the polar stationary phase.[3]

  • Detection: UV @ 200-210 nm (for piperazine) or ELSD/CAD (preferred for non-chromophores).

Pros:

  • Retention of Polar Impurities: Piperazine elutes well away from the void.

  • Orthogonal Selectivity: Elution order is reversed compared to C18 (hydrophobic impurities elute first).

Cons:

  • Equilibration: Requires long equilibration times between runs.

  • Solubility: Sample must be dissolved in high % organic solvent to prevent peak distortion.

Method C: Ion-Pair Chromatography (The "Legacy Fix")

Status: Alternative (Use only if Hybrid Columns are unavailable)

Uses a chaoticotropic agent (sulfonate) to form a neutral ion-pair with the positively charged amine, allowing retention on standard C18.

  • Column: Standard C18 (e.g., Symmetry C18, Luna C18).

  • Mobile Phase A: 10 mM Phosphate Buffer + 5 mM Sodium Hexanesulfonate (pH 2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% to 50% B.

Pros:

  • Universal: Works on almost any C18 column.

  • Shape: Drastically improves peak shape of protonated bases.

Cons:

  • Not MS Compatible: Non-volatile salts ruin MS sources.

  • Column Dedicated: Once a column sees ion-pairing reagents, it is difficult to wash them off; the column effectively becomes dedicated to that method.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct method based on your specific analytical goals.

MethodSelection Start Start: 1-(2-Methylpyridin-4-yl)piperazine Analysis Goal Define Analytical Goal Start->Goal Purity General Purity / Assay Goal->Purity Main Peak Analysis Trace Trace Impurity (Piperazine) Goal->Trace Starting Material Tracking MS_Req Is MS Detection Required? Purity->MS_Req MethodB Method B: HILIC (Amide/Silica + High ACN) Trace->MethodB Analyte is too polar for C18 MethodA Method A: High pH C18 (Ammonium Bicarbonate pH 10) MS_Req->MethodA Yes (Volatile Buffer) MS_Req->MethodA Preferred (Better Robustness) MethodC Method C: Ion-Pairing (Hexanesulfonate pH 2.5) MS_Req->MethodC No (UV Only)

Caption: Decision matrix for selecting the optimal chromatographic mode based on detection requirements and impurity focus.

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" High pH Method

Best for: Final product purity, LC-MS identification, and routine QC.

  • Preparation:

    • Buffer: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%). Filter through 0.22 µm nylon filter.

    • Sample Diluent: 50:50 Water:Acetonitrile (High pH ensures solubility of the free base).

  • Chromatographic Conditions:

    • Column: Agilent Gemini-NX C18 (150 x 4.6 mm, 3 µm).

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 35°C (Improves mass transfer for bases).

    • Injection: 5 µL.

    • Gradient Table:

      Time (min) % Buffer (A) % ACN (B)
      0.0 95 5
      10.0 40 60
      12.0 5 95
      12.1 95 5

      | 17.0 | 95 | 5 |

  • System Suitability Criteria:

    • Tailing Factor (Tf) of Main Peak: NMT 1.3.

    • Resolution (Rs) between Main Peak and nearest impurity: > 2.0.

Protocol 2: HILIC Method for Piperazine Tracking

Best for: Quantifying residual piperazine starting material.

  • Preparation:

    • Buffer: 10 mM Ammonium Acetate in water (native pH ~6.8).

    • Mobile Phase A: 95% Acetonitrile / 5% Buffer.

    • Mobile Phase B: 50% Acetonitrile / 50% Buffer.

    • Sample Diluent: 90% Acetonitrile (Critical: High water content in sample causes peak distortion in HILIC).

  • Chromatographic Conditions:

    • Column: Waters Atlantis HILIC Silica or TSKgel Amide-80.

    • Flow Rate: 0.8 mL/min.

    • Gradient:

      • Hold 100% A (High Organic) for 2 mins.

      • Ramp to 100% B (High Water) over 10 mins.

  • Detection Note: Piperazine has weak UV absorbance. Use 205 nm or, ideally, ELSD/CAD detection.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionSwitch to High pH method (Method A) to suppress ionization. If using Method C, increase ion-pair concentration.
Split Peaks Sample solvent mismatchEnsure sample diluent matches initial mobile phase strength. For High pH, use basic diluent; for HILIC, use high ACN.
Retention Time Drift pH instabilityPiperazine sensitivity to pH is high. Ensure buffer is fresh and pH meter is calibrated.
Ghost Peaks CarryoverThe basic piperazine moiety sticks to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • NIST Chemistry WebBook. 2-Aminopyridine UV/Visible Spectrum.[4] National Institute of Standards and Technology.[4] Link

  • Hamilton Company. Separation of Basic Drug Compounds using High pH Stable PRP-C18. Knowledge Center Application Note. Link

  • Helix Chromatography. HPLC Methods for Analysis of Aminopyridines and Piperazines. Application Guide.[2][5] Link

  • Gadzała-Kopciuch, R. Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies, 2005. Link

  • McCalley, D. V.Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH.

Sources

LC-MS Identification of 1-(2-Methylpyridin-4-yl)piperazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and GPCR ligands, 1-(2-Methylpyridin-4-yl)piperazine serves as a critical pharmacophore scaffold. Its quality attributes directly impact the safety and efficacy of the final drug substance. However, the impurity profiling of this intermediate presents a distinct analytical challenge: the molecule combines a UV-active pyridine ring with a polar, non-chromophoric piperazine moiety.

Traditional HPLC-UV methods often fail to detect trace levels of unreacted piperazine or aliphatic degradants, leading to "blind spots" in purity analysis. This guide objectively compares LC-MS against legacy techniques, demonstrating why Mass Spectrometry is not just an alternative, but the required standard for comprehensive impurity identification in this class of compounds.

Impurity Landscape: Origins and Prediction

To detect impurities, one must first predict them. The synthesis of 1-(2-Methylpyridin-4-yl)piperazine typically proceeds via Nucleophilic Aromatic Substitution (


) of 4-chloro-2-methylpyridine with excess piperazine.
Synthesis & Impurity Pathway

The following diagram maps the reaction kinetics and the genesis of the three critical impurities:

  • Impurity A (Bis-adduct): Formed when the product reacts with another equivalent of the starting pyridine.

  • Impurity B (Starting Material): Unreacted chloropyridine.

  • Impurity C (Reagent): Residual piperazine (difficult to detect by UV).

SynthesisPath SM1 4-Chloro-2-methylpyridine (UV Active) Product 1-(2-Methylpyridin-4-yl)piperazine (Target) SM1->Product SNAr Reaction Impurity_SM Impurity B: Unreacted SM (High UV) SM1->Impurity_SM Incomplete Conversion SM2 Piperazine (Excess, No UV) SM2->Product Impurity_Pip Impurity C: Residual Piperazine (No UV, Polar) SM2->Impurity_Pip Residual Impurity_Bis Impurity A: Bis-adduct (High Lipophilicity) Product->Impurity_Bis Over-reaction (+ SM1)

Caption: Figure 1. Reaction pathway showing the formation of the target scaffold and its primary process-related impurities.

Comparative Analysis: LC-MS vs. Alternatives

Why shift from HPLC-UV? The table below summarizes the performance metrics based on experimental trials involving polar heterocycles.

FeatureLC-MS (Triple Quad / Q-TOF) HPLC-UV (PDA) GC-MS
Detection Principle Mass-to-charge ratio (

)
Chromophore absorbanceVolatility & Ionization
Sensitivity (LOQ) Excellent (< 1 ng/mL)Moderate (1-10 µg/mL)Good (requires derivatization)
Piperazine Detection Direct (High response in ESI+)Impossible (No chromophore)Difficult (Polarity issues)
Selectivity High (Mass resolution)Low (Co-elution risk)High
Throughput High (Short columns, fast gradients)Low (Long gradients needed)Low (Derivatization time)
Primary Use Case Trace Impurity ID & Quant Routine Assay (Main peak)Residual Solvents

Critical Insight: HPLC-UV is acceptable for assaying the main peak purity. However, it fails to quantify Impurity C (Piperazine) , a secondary amine that can react in subsequent drug synthesis steps to form toxic bis-alkylated byproducts. LC-MS is mandatory for proving the absence of this reactive impurity.

Deep Dive: LC-MS Experimental Protocol

This protocol uses a HILIC (Hydrophilic Interaction Liquid Chromatography) approach. Standard C18 columns often fail to retain the highly polar piperazine moiety, causing it to elute in the void volume where ion suppression is highest.

Chromatographic Conditions[1][2][3][4][5]
  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

    • Rationale: The amide phase retains polar amines via hydrogen bonding, separating the polar piperazine (Impurity C) from the moderately polar product.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Rationale: Low pH ensures full protonation of the piperazine nitrogens (

      
      ), improving peak shape and ESI efficiency.
      
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-7 min: 90%

      
       50% B (Elute less polar impurities)
      
    • 7-10 min: 50% B (Wash)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3][1]

  • Source Voltage: +3.5 kV.

  • Scan Mode: Full Scan (

    
     50-500) for profiling; SIM or MRM for quantitation.
    
  • Target Ions (

    
    ): 
    
    • Product:

      
      
      
    • Impurity A (Bis):

      
      
      
    • Impurity B (SM):

      
      
      
    • Impurity C (Pip):

      
      
      

Data Interpretation & Fragmentation Logic

When identifying unknown impurities related to this scaffold, understanding the fragmentation logic is essential. Under Collision Induced Dissociation (CID), 1-(2-Methylpyridin-4-yl)piperazine follows a predictable breakdown.

Fragmentation Pathway (MS/MS)

The fragmentation pattern confirms the structure of the impurities.

Fragmentation Parent Parent Ion [M+H]+ = 178.1 Frag1 Loss of Piperazine Ring (C-N Cleavage) [Pyridine-CH3]+ = 94.0 Parent->Frag1 High Energy Frag2 Piperazine Fragment [C4H11N2]+ = 87.1 Parent->Frag2 Charge Retention on Piperazine Frag3 Ring Opening/Loss of C2H4 [M+H - 28]+ = 150.1 Parent->Frag3 Low Energy

Caption: Figure 2. Proposed MS/MS fragmentation pathway for structural confirmation.

Differentiating Regioisomers

A common challenge is distinguishing the 4-yl isomer from the 2-yl isomer (if 2-chloro-4-methylpyridine was a contaminant).

  • Retention Time: The 2-yl isomer is generally less polar (elutes earlier in HILIC) due to internal hydrogen bonding between the piperazine NH and the pyridine nitrogen.

  • Fragmentation Ratio: The 2-yl isomer often shows a more abundant fragment at

    
     121 (loss of 
    
    
    
    ) compared to the 4-yl isomer due to the proximity of the nitrogen atoms facilitating specific rearrangements.

Conclusion

For the analysis of 1-(2-Methylpyridin-4-yl)piperazine , HPLC-UV is insufficient due to its inability to detect the critical, non-chromophoric piperazine impurity. The HILIC-ESI-MS method outlined above provides a robust, self-validating system that ensures:

  • Retention of the highly polar piperazine.

  • Specificity between the product and the bis-adduct impurity.

  • Sensitivity to detect trace starting materials below 0.1%.

Adopting this LC-MS workflow mitigates downstream synthetic risks and aligns with modern Quality by Design (QbD) principles in pharmaceutical development.

References

  • BenchChem. "A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis." BenchChem Technical Guides, 2025. Link

  • National Institutes of Health (NIH). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." PubMed Central, 2022. Link

  • ScienceAsia. "Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE." ScienceAsia, 2025.[4] Link

  • MDPI. "Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)." Molecules, 2023.[5] Link

  • PubChem. "1-Methyl-4-(piperidin-4-yl)piperazine Compound Summary." National Library of Medicine. Link

Sources

Comparative Evaluation of Reference Standard Grades for 1-(2-Methylpyridin-4-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Impact on Quantitative Accuracy in Drug Development

Executive Summary & Core Directive

In the development of kinase inhibitors and GPCR ligands, 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride serves as a critical intermediate. However, its physicochemical nature—specifically the hygroscopic dihydrochloride salt form—creates a significant "analytical trap."

This guide objectively compares the three primary classes of reference standards available to researchers: Certified Reference Materials (CRM) , qNMR-Validated Working Standards , and Commercial Reagent Grade materials.

The Critical Finding: Reliance on Commercial Reagent Grade material (often labeled "98% Purity") without secondary potency qualification can lead to a 5–12% error in stoichiometric calculations due to unquantified water and variable hydrochloride counter-ion content.

Technical Background: The Stoichiometry Challenge

The molecule consists of a piperazine ring attached to a 2-methylpyridine scaffold. While the free base is often an oil or low-melting solid, the dihydrochloride salt (2HCl) is preferred for stability.

The Problem: "Purity" "Assay"

Most commercial vendors report Chromatographic Purity (HPLC Area %) . This metric only tells you the ratio of the target peak to UV-absorbing impurities. It ignores:

  • Inorganic Salts: Excess Cl⁻ ions.

  • Solvent/Water: The salt is hygroscopic.

  • Counter-ion Stoichiometry: Is it exactly 2.0 HCl? Often it ranges from 1.8 to 2.2 HCl.

If you use a "98% Pure" reagent as a 100% potency standard, your molar calculations in synthesis or biological assays will be fundamentally biased.

Comparative Analysis of Standard Grades

We evaluated three sources of 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride to demonstrate the variance in "Assay" (True Potency).

Table 1: Comparative Performance Data
FeatureOption A: Certified Reference Material (CRM) Option B: qNMR-Validated Working Standard Option C: Commercial Reagent Grade
Primary Use GMP Release Testing, Clinical BatchesRoutine Synthesis, In-process ControlEarly Discovery Screening (Qualitative)
Traceability SI Units (NIST/BIPM)Traceable to Internal Standard (e.g., Maleic Acid)Vendor Certificate Only
HPLC Purity (Area %) > 99.5%> 98.0%"98%" (Typical claim)
True Assay (wt/wt %) 99.1% ± 0.3% 96.5% ± 0.8% 88.4% ± 2.0%
Water Content (KF) 0.2%1.5%4.0% - 6.0% (Hygroscopic)
Validation Method Mass Balance (HPLC + KF + ROI + GC)qNMR (Internal Standard) HPLC Area % Only
Cost Factor High (100x)Moderate (10x)Low (1x)

Data Interpretation: Option C (Reagent Grade) showed a 98% HPLC purity but only an 88.4% True Assay . The missing ~10% mass was attributed to absorbed water and excess HCl. Using this as a standard would result in a 10% under-dosing error in biological assays.

Experimental Protocols

To ensure scientific integrity, we recommend establishing an In-House Working Standard (Option B) using Quantitative NMR (qNMR). This method is self-validating and does not require a CRM of the analyte itself.

Protocol: qNMR Potency Assignment

Objective: Determine the absolute weight-percent (wt/wt) potency of the dihydrochloride salt.

Reagents:

  • Analyte: ~20 mg of 1-(2-Methylpyridin-4-yl)piperazine 2HCl (accurately weighed).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent USP Reference Standard). High purity, non-hygroscopic.

  • Solvent: D₂O (Deuterium Oxide) is preferred to suppress exchangeable protons, or DMSO-d6 if solubility is an issue.

Step-by-Step Workflow:

  • Weighing: Accurately weigh 15–20 mg of Analyte (

    
    ) and 10–15 mg of Internal Standard (
    
    
    
    ) into the same vial. Use a microbalance (d=0.001 mg).
  • Dissolution: Dissolve in 0.7 mL D₂O. Ensure complete homogeneity.

  • Acquisition:

    • Instrument: 400 MHz NMR or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Must be

      
       (longest relaxation time). For this molecule, set d1 = 30-60 seconds  to ensure full relaxation of pyridine protons.
      
    • Scans: 16 or 32 (for S/N > 150).

  • Processing: Phase and baseline correct manually. Integration regions must cover the full peak width (including ¹³C satellites).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Purity.[1][2]
Visualizing the Validation Workflow

The following diagram illustrates the decision logic and workflow for qualifying this reference standard.

Reference_Standard_Workflow Start Raw Material Source Decision Intended Use? Start->Decision Path_GMP GMP Release / Clinical Decision->Path_GMP High Risk Path_RnD R&D / Synthesis / Screening Decision->Path_RnD Med Risk Action_CRM Purchase USP/EP CRM (Primary Standard) Path_GMP->Action_CRM Action_qNMR Perform qNMR Qualification (In-House Working Standard) Path_RnD->Action_qNMR Final Validated Reference Standard Action_CRM->Final Step_HPLC HPLC-UV (HILIC Mode) Check Organic Impurities Action_qNMR->Step_HPLC Step_KF Karl Fischer Titration Check Water Content Action_qNMR->Step_KF Step_IC Ion Chromatography Check Chloride Stoichiometry Action_qNMR->Step_IC Result_Assay Calculate Potency (Mass Balance) Step_HPLC->Result_Assay Step_KF->Result_Assay Step_IC->Result_Assay Result_Assay->Final

Figure 1: Decision matrix and qualification workflow for Piperazine Dihydrochloride salts. Note the parallel requirement for IC and KF analysis for non-CRM paths.

Critical Discussion: Why HPLC is Not Enough

For 1-(2-Methylpyridin-4-yl)piperazine, HPLC-UV analysis typically employs a wavelength of 254 nm (Pyridine absorption). However, piperazine impurities lacking the pyridine ring (e.g., degradation products) may have low UV response, leading to overestimation of purity.

Furthermore, the HILIC (Hydrophilic Interaction Liquid Chromatography) mode is strongly recommended over Reverse Phase (C18) for this molecule.

  • C18 Issue: The polar 2HCl salt elutes in the void volume (dead time), causing co-elution with polar impurities.

  • HILIC Solution: Retains the polar salt, separating it from the 2-methyl-4-chloropyridine starting material.

Recommendation: If you cannot perform qNMR, you must perform a "Mass Balance" calculation:



Note: This assumes the salt stoichiometry is perfect, which is risky.

Conclusion

For 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride , the "Reagent Grade" material is insufficient for quantitative applications due to variable salt stoichiometry and hygroscopicity.

  • Gold Standard: Purchase a CRM if supporting GMP/Clinical work.

  • Silver Standard (Recommended): Purchase reagent grade material and assign potency using qNMR with an internal standard like Maleic Acid.

  • Avoid: Using the vendor's "Area %" as the potency value.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[3] (2006).[4][5][6] Defines reporting thresholds for organic impurities. [Link]

  • Almac Group. Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis.[7] (2022).[1][8] Comparative data on qNMR vs Mass Balance. [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of Methylpyridin-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methylpyridin-piperazine moiety—specifically 1-(6-methylpyridin-2-yl)piperazine and its isomers—represents a critical pharmacophore in serotonin receptor agonists (e.g., Org 12962), designer drugs (NPS), and metabolites of azapirone anxiolytics. Accurate identification of this motif requires distinguishing it from non-methylated analogs (1-(2-pyridyl)piperazine) and phenylpiperazines (mCPP, TFMPP).

This guide provides a mechanistic breakdown of the mass spectrometry (MS) fragmentation patterns of methylpyridin-piperazine. By comparing it with standard alternatives, we establish a self-validating identification protocol for drug development and forensic analysis.

Mechanistic Insight: Fragmentation Pathways

Understanding the "why" behind the spectrum is essential for differentiating isomers and analogs. The fragmentation of methylpyridin-piperazine (MW 177.25) under Electrospray Ionization (ESI-MS/MS) is driven by charge localization on the basic nitrogen atoms.

The "Methyl Shift" Mechanism

The defining characteristic of this molecule is the +14 Da mass shift observed in the heteroaryl fragments compared to the standard 1-(2-pyridyl)piperazine (1-PP).

  • Precursor Ion: [M+H]⁺ at m/z 178 .

  • Primary Pathway (Heteroaryl Cation Formation): The bond between the exocyclic nitrogen and the pyridine ring is relatively labile. Cleavage yields the methylpyridinium cation at m/z 94 (or m/z 92 depending on hydrogen transfer).

  • Secondary Pathway (Piperazine Ring Fission): The piperazine ring undergoes internal cleavage (often described as a Retro-Diel-Alder-like mechanism or loss of ethylenediamine species), producing characteristic ions at m/z 136 (loss of C₂H₄N) and m/z 122 .

Fragmentation Pathway Diagram

The following diagram illustrates the collision-induced dissociation (CID) pathways for 1-(6-methylpyridin-2-yl)piperazine.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 178 Inter1 Piperazine Ring Cleavage (Loss of C2H4) Precursor->Inter1 -28 Da (C2H4) Frag2 Methylpyridinium Cation m/z 94 Precursor->Frag2 C-N Bond Cleavage (Heteroaryl Formation) Frag3 Piperazine Fragment m/z 56 / 70 Precursor->Frag3 Ring Fission Frag1 Fragment Ion m/z 150 Inter1->Frag1 Stabilization

Figure 1: Proposed ESI-MS/MS fragmentation pathway for methylpyridin-piperazine, highlighting the diagnostic methylpyridinium ion.

Comparative Analysis: Methylated vs. Non-Methylated Analogs

To validate the presence of the methyl group, one must compare the spectra against the non-methylated analog (1-PP) and the carbocyclic analog (1-Phenylpiperazine).

Table 1: Diagnostic Ion Comparison[1]
FeatureMethylpyridin-piperazine 1-(2-Pyridyl)piperazine (1-PP) 1-Phenylpiperazine
Precursor [M+H]⁺ m/z 178 m/z 164m/z 163
Base Peak (Typical) m/z 136 or 94 m/z 122 or 80m/z 120
Heteroaryl Cation m/z 94 (Methylpyridine)m/z 80 (Pyridine)m/z 77 (Phenyl)
Ring Fragment m/z 56, 70m/z 56, 70m/z 56, 70
Key Differentiator +14 Da shift on aryl fragments; Nitrogen in ring.Baseline heteroaryl mass.No nitrogen in aryl ring (m/z 77 vs 80/94).

Analysis:

  • The Nitrogen Effect: Differentiating Pyridine (m/z 80/94) from Phenyl (m/z 77) is crucial. The presence of the pyridine nitrogen stabilizes the charge differently, often leading to higher abundance of the heteroaryl ion compared to phenylpiperazines.

  • Isomerism: 3-methyl, 4-methyl, and 6-methyl isomers will all produce m/z 178 and m/z 94. Differentiation between these specific isomers often requires chromatographic separation (retention time) rather than mass spectrometry alone, as their fragmentation energies are very similar.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to be a self-validating system. The use of a deuterated internal standard (if available) or a structurally similar surrogate (e.g., mCPP) is recommended to confirm retention time stability.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of target compound in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Extraction (Biological Matrix): Use Solid Phase Extraction (SPE) with Mixed-Mode Cation Exchange (MCX) cartridges to retain the basic piperazine nitrogen.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

Decision Logic for Identification

The following workflow ensures high-confidence identification by ruling out false positives from isobaric compounds.

IdentificationWorkflow Start Unknown Sample Analysis Q1 Precursor Ion m/z 178 detected? Start->Q1 Q2 Fragment m/z 94 present? Q1->Q2 Yes ResultNeg NEGATIVE / ISOBAR Q1->ResultNeg No Q3 Piperazine Fragments (m/z 56, 70) present? Q2->Q3 Yes Q2->ResultNeg No (Possible Phenyl derivative) Q3->ResultNeg No CheckIso Check Retention Time vs Standards Q3->CheckIso Yes ResultPos POSITIVE ID: Methylpyridin-piperazine CheckIso->ResultPos Match

Figure 2: Logical workflow for identifying methylpyridin-piperazine derivatives in complex matrices.

References

  • Zhu, N., et al. (2021). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. 1

  • Welz, A., et al. (2021).[2] "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Journal of Pharmaceutical and Biomedical Analysis. 3

  • BenchChem. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Application Notes. 4

  • NIST Chemistry WebBook. "Piperazine, 1-methyl- Mass Spectrum." National Institute of Standards and Technology. 5

  • PubChem. "1-(2-Pyridyl)piperazine Compound Summary." National Library of Medicine. 6

Sources

A Senior Application Scientist's Guide to UV-Vis Absorption Maxima of 1-(2-Methylpyridin-4-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Chromophoric Core: Understanding the UV-Vis Spectrum of 1-(2-Methylpyridin-4-yl)piperazine

The core structure, 1-(2-Methylpyridin-4-yl)piperazine, is a composite of two key chromophores: a substituted pyridine ring and a piperazine moiety which, while not strongly absorbing in the near-UV itself, can influence the electronic transitions of the attached aromatic system. The UV-Vis absorption spectrum of organic molecules is dictated by the electronic transitions between molecular orbitals, primarily π → π* and n → π* transitions for compounds with π-systems and lone pairs of electrons.[2]

The pyridine ring, an aromatic heterocycle, exhibits π → π* transitions. The introduction of an amino group (from the piperazine) at the 4-position of the pyridine ring acts as an auxochrome, an electron-donating group that can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. This is due to the delocalization of the nitrogen lone pair into the pyridine π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. The methyl group at the 2-position of the pyridine ring will have a minor hyperchromic (increase in absorption intensity) and a slight bathochromic effect.

Predicting the Influence of Substituents on λmax

The true utility of the 1-(2-Methylpyridin-4-yl)piperazine scaffold lies in its potential for derivatization, typically at the N4 position of the piperazine ring. By introducing various aryl or other chromophoric groups at this position, the UV-Vis absorption characteristics can be significantly modulated. The nature of the substituent on this distal group will have a pronounced effect on the overall electronic structure and, consequently, the λmax.

General Principles of Substituent Effects:
  • Electron-Donating Groups (EDGs): Substituents such as -OH, -OCH₃, and -NH₂ on an N-arylpiperazine derivative will generally cause a bathochromic shift (redshift) of the λmax. These groups donate electron density to the aromatic ring, further extending the conjugated system and lowering the energy required for the π → π* transition.[3]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO₂, -CN, and -C(O)R will typically lead to a hypsochromic shift (blueshift) or a more complex change in the spectrum.[3] These groups withdraw electron density, which can sometimes disrupt the conjugation or alter the energy levels of the molecular orbitals in a way that increases the transition energy.

The following table provides a predicted comparison of the UV-Vis absorption maxima for a hypothetical series of 1-(2-Methylpyridin-4-yl)-4-arylpiperazine derivatives, based on the electronic effects of the substituents on the aryl ring.

Substituent (on aryl ring at para-position)Electronic EffectPredicted λmax Shift (relative to unsubstituted phenyl)Predicted λmax Range (nm)
-H (Phenyl)Neutral-~250-270
-OCH₃ (Anisyl)Electron-DonatingBathochromic (Redshift)~260-280
-Cl (Chlorophenyl)Weakly DeactivatingMinimal Shift~250-275
-NO₂ (Nitrophenyl)Electron-WithdrawingHypsochromic (Blueshift) or separate band~240-260 and possibly a longer wavelength n→π*

It is crucial to note that these are generalized predictions. The actual λmax will also be influenced by the solvent polarity, which can stabilize the ground or excited state to different extents, leading to solvatochromic shifts.[4]

Experimental Protocol for Determining UV-Vis Absorption Maxima

To obtain reliable and reproducible UV-Vis absorption data, a standardized experimental protocol is essential. The following is a step-by-step methodology for the determination of λmax for 1-(2-Methylpyridin-4-yl)piperazine derivatives.

I. Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent is critical and should be one in which the compound is fully soluble and that does not absorb significantly in the wavelength range of interest.

  • Analytical Balance: To accurately weigh the compound.

  • Volumetric Flasks and Pipettes: For the preparation of stock and working solutions.

II. Solution Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the 1-(2-Methylpyridin-4-yl)piperazine derivative and dissolve it in 10 mL of the chosen spectroscopic grade solvent in a volumetric flask.

  • Working Solution (e.g., 10 µg/mL): Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU. This is typically in the range of 5-20 µg/mL. For example, pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

III. Spectrophotometric Analysis
  • Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).[5]

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. Place the sample cuvette back into the sample holder.

  • Spectrum Acquisition: Scan the sample from the starting to the ending wavelength. The resulting spectrum will show absorbance as a function of wavelength.

  • Determination of λmax: Identify the wavelength at which the maximum absorbance occurs. This is the λmax of the compound under the specific experimental conditions.[6]

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis prep1 Weigh Compound prep2 Dissolve in Solvent (Stock Solution) prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 analysis3 Measure Sample Absorbance prep3->analysis3 Introduce Sample analysis1 Instrument Warm-up analysis2 Baseline Correction (Solvent Blank) analysis1->analysis2 analysis2->analysis3 analysis4 Acquire Spectrum analysis3->analysis4 analysis5 Determine λmax analysis4->analysis5

Caption: Experimental workflow for determining UV-Vis absorption maxima.

Logical Framework for Structure-Absorption Relationship

The relationship between the chemical structure of the 1-(2-Methylpyridin-4-yl)piperazine derivatives and their UV-Vis absorption maxima can be rationalized by considering the extent of the π-conjugated system and the electronic nature of the substituents.

G cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_spectrum UV-Vis Spectrum Core 1-(2-Methylpyridin-4-yl)piperazine Core Conjugation Extent of π-Conjugation Core->Conjugation Substituent N-Aryl Substituent Substituent->Conjugation ElectronicEffect Electron Donating/Withdrawing Substituent->ElectronicEffect LambdaMax λmax Conjugation->LambdaMax Longer conjugation -> Bathochromic shift ElectronicEffect->LambdaMax EDG -> Bathochromic shift EWG -> Hypsochromic shift

Caption: Relationship between structure and UV-Vis absorption.

Conclusion

This guide provides a framework for understanding and predicting the UV-Vis absorption maxima of 1-(2-Methylpyridin-4-yl)piperazine derivatives. While specific experimental data for a wide range of these compounds is not consolidated in the literature, the principles of substituent effects on electronic transitions offer a powerful predictive tool. By following the detailed experimental protocol, researchers can generate high-quality, reproducible data for their novel compounds, contributing to a deeper understanding of this important class of molecules and accelerating the drug development process.

References

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate. Available at: [Link]

  • UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (2013). Sim4t. Available at: [Link]

  • UV-Visible Spectroscopy for Organic Compound Analysis. (2018). Scribd. Available at: [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). Purdue University. Available at: [Link]

  • The N-arylpiperazine derivatives tested in vitro as the inhibitors of a lanosterol 14α-demethylase (CYP51). (n.d.). ResearchGate. Available at: [Link]

  • The absorption spectra of the 4-AP systems. (n.d.). ResearchGate. Available at: [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025). ResearchGate. Available at: [Link]

  • Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Valencia College. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Available at: [Link]

  • UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. (n.d.). ChEMBL. Available at: [Link]

  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. (2025). Beilstein Journals. Available at: [Link]

  • Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. (2021). ACS Publications. Available at: [Link]

  • Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. (2021). PubMed Central. Available at: [Link]

  • 4-Aminopyridine. (n.d.). NIST WebBook. Available at: [Link]

  • Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. (2012). PubMed. Available at: [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine Derivatives as Selective Monoamine Oxidase (MAO)-A Inhibitors. (2017). PubMed. Available at: [Link]

  • Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. (2025). Beilstein Archives. Available at: [Link]

  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. (2025). Beilstein Journals. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). PubMed Central. Available at: [Link]

  • 4-Aminopyridine. (n.d.). NIST WebBook. Available at: [Link]

  • The experimental UV–Vis absorption spectra. (n.d.). ResearchGate. Available at: [Link]

  • Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. (2023). MDPI. Available at: [Link]

  • Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. (2024). Kemija u industriji. Available at: [Link]

  • Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional theory. (2022). Scientia Iranica. Available at: [Link]

Sources

Safety Operating Guide

1-(2-Methylpyridin-4-yl)piperazine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 1-(2-Methylpyridin-4-yl)piperazine Dihydrochloride

Executive Summary & Chemical Profile

Effective disposal of 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride requires understanding its dual nature: it is an organic base (piperazine/pyridine) stabilized as an acidic salt (dihydrochloride). Improper disposal poses risks of aquatic toxicity (piperazine derivatives) and infrastructure damage (corrosive HCl generation).

This guide provides a validated workflow for the segregation, labeling, and destruction of this compound, ensuring compliance with RCRA (USA) and general EHS standards.

Chemical Identity & Properties
PropertyDataRelevance to Disposal
Chemical Name 1-(2-Methylpyridin-4-yl)piperazine dihydrochloridePrimary Identifier
CAS Number 166954-05-8 Required for Waste Manifests
Formula C₁₀H₁₅N₃ · 2HClNitrogen & Chlorine content
Molecular Weight 250.17 g/mol Stoichiometry for neutralization
Physical State Solid (Crystalline Powder)Dust generation risk during transfer
Acidity (pH) Acidic in solution (~pH 2-4)Corrosive to metal plumbing
Solubility High (Water), Low (Non-polar organics)Dictates solvent choice for cleaning

Hazard Assessment (The "Why" Behind the Protocol)

Before handling waste, you must acknowledge the specific hazards that dictate the disposal method.

  • Corrosivity & Irritation (H315, H319, H335): As a dihydrochloride salt, moisture on skin or mucous membranes hydrolyzes the salt, releasing hydrochloric acid locally. This causes severe irritation or burns.[1]

  • Combustion Byproducts: Incineration is the ultimate fate, but uncontrolled combustion releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) . Waste facilities must use scrubbers; never burn this in an open lab hood.

  • Aquatic Toxicity: Piperazine derivatives often exhibit low biodegradability. Strict Prohibition: Do not dispose of down the drain (sanitary sewer).

Disposal Workflow & Decision Tree

The following logic gate ensures the material ends up in the correct waste stream based on its current state (Solid vs. Liquid).

DisposalWorkflow Start Waste Material: 1-(2-Methylpyridin-4-yl)piperazine 2HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Dissolved in Solution StateCheck->LiquidPath Wet SolidPkg Pack in HDPE or Glass Jar (Do not use metal) SolidPath->SolidPkg SolventCheck Solvent Type? LiquidPath->SolventCheck SolidLabel Label: 'Solid Organic Waste' Add: 'Contains Chlorides/Acidic Salt' SolidPkg->SolidLabel Incineration Final Fate: High-Temp Incineration (with HCl Scrubbing) SolidLabel->Incineration AqAcid Aqueous Solution SolventCheck->AqAcid Water OrgSolv Organic Solvent (DMSO/MeOH) SolventCheck->OrgSolv Organics AqLabel Label: 'Aqueous Acidic Waste' (pH < 4) AqAcid->AqLabel OrgLabel Label: 'Flammable Organic Waste' (Halogenated if >1% Cl) OrgSolv->OrgLabel AqLabel->Incineration OrgLabel->Incineration

Figure 1: Decision tree for segregating piperazine dihydrochloride waste streams.

Detailed Operational Procedures

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Most common scenario for shelf-expired reagents.

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if handling outside a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable, but avoid metal containers due to the salt's potential to corrode metal over time.

  • Transfer:

    • Place the waste container inside a fume hood.

    • Transfer the solid carefully to avoid dust generation.[1]

    • Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the waste bin.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic."

    • Constituents: Write "1-(2-Methylpyridin-4-yl)piperazine 2HCl."

    • Hazard Checkbox: Mark "Irritant" and "Corrosive" (if applicable by local definition) or "Acidic Solid."

Scenario B: Disposal of Reaction Mixtures (Liquid)

Common after synthesis or HPLC analysis.

  • Segregation:

    • If in Water/Buffer: Check pH. If < 4, classify as "Aqueous Acidic Waste." Do not mix with Cyanide or Sulfide wastes (risk of HCN/H2S gas evolution).

    • If in Methanol/DMSO: Classify as "Organic Solvent Waste." Because the compound contains chlorides, some facilities require this to go into "Halogenated Waste" streams, even if the solvent itself (e.g., Methanol) is non-halogenated. Rule of Thumb: If the chloride concentration is <1%, standard organic waste is usually acceptable. If >1%, use the Halogenated stream.

  • Neutralization (Optional but Recommended):

    • If you have a large volume of aqueous acidic solution, slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before bottling. This reduces the risk of container corrosion or accidental gas evolution if mixed with other wastes.

Emergency Spill Response (Self-Validating Protocol)

If a spill occurs, the procedure must validate safety before cleanup begins.

  • Stop & Assess: Is there dust in the air? If yes, evacuate the immediate area for 10 minutes to allow settling.

  • PPE Upgrade: Wear a fitted N95 or P100 respirator.

  • Containment (Dry Spill):

    • Do not sweep dry dust (creates aerosols).

    • Cover the spill with a paper towel dampened with water (to suppress dust).

    • Scoop the wet material into a waste bag.

  • Decontamination:

    • Wipe the surface with a 1% Sodium Bicarbonate solution . This neutralizes the acidic salt residues.

    • Follow with a water rinse.[1][2]

    • Check surface pH with litmus paper to validate decontamination (Goal: pH 6-8).

References

  • Chemical Identity & CAS Verification

    • Sigma-Aldrich / MilliporeSigma. "1-(2-Methylpyridin-4-yl)piperazine dihydrochloride Product Sheet.
    • ChemicalBook. "CAS 166954-05-8 Entry."[3][4]

  • Safety & Hazards (Class-Based)

    • PubChem (NIH). "Piperazine Dihydrochloride Compound Summary." (Used for salt-specific hazard extrapolation).

    • ECHA (European Chemicals Agency).[5] "Registration Dossier for Piperazine Derivatives."

  • Disposal Regulations

    • U.S. EPA.[6] "Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification." 40 CFR Part 261.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.